molecular formula C15H11BrF2O B1327665 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-60-0

4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327665
CAS No.: 898768-60-0
M. Wt: 325.15 g/mol
InChI Key: NQLWHFUZHWGIBW-UHFFFAOYSA-N
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Description

4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H11BrF2O and its molecular weight is 325.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLWHFUZHWGIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644592
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
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Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-60-0
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Propiophenones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Propiophenone and its substituted derivatives are key structural motifs in a vast array of biologically active molecules and serve as critical starting materials in pharmaceutical synthesis.[2] Their utility stems from the reactive keto-ethyl chain, which is amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

The specific compound of interest, this compound, incorporates several key features:

  • A propiophenone core: Providing a versatile chemical handle for further synthetic modifications.

  • A 4'-bromo substitution: A common functional group used in cross-coupling reactions to build carbon-carbon and carbon-heteroatom bonds.

  • A 2'-fluoro substitution: This can influence the conformation of the molecule and enhance its binding to biological targets.

  • A 3-(4-fluorophenyl) group: This moiety can participate in various non-covalent interactions within a protein's active site.

These structural features make this class of compounds attractive as intermediates in the synthesis of novel therapeutics, potentially for a range of diseases including cancer and inflammatory conditions.[3][4][5]

Physicochemical Properties and Safety Data

While specific data for this compound is not available, the properties of the closely related 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone are summarized below. Researchers should treat the target compound with similar precautions.

PropertyValue
Molecular Formula C15H11BrF2O
Molecular Weight 325.15 g/mol [1]
Appearance Not available (likely a solid)
Purity Typically >95% for research-grade chemicals[1]

Safety and Handling:

Substituted propiophenones should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][7]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be envisioned through several established synthetic routes. A plausible and efficient method would be a variation of the Mannich reaction or a related condensation reaction.

Proposed Synthetic Pathway:

A likely synthesis would involve the reaction of a substituted acetophenone with a substituted benzaldehyde derivative and a suitable amine, followed by subsequent reaction steps. A common method for synthesizing similar propiophenone derivatives is the Claisen-Schmidt condensation, which is used to produce chalcones that can then be reduced to the corresponding propiophenone.[8][9][10]

Experimental Protocol: Synthesis via a Mannich-type Reaction

This protocol is a generalized procedure based on the Mannich reaction, a cornerstone of pharmaceutical synthesis for producing β-amino-ketones.[11][12]

  • Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-3-fluorobenzene (the precursor to the 4'-bromo-2'-fluoroacetophenone) in a suitable aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

  • Formation of the Grignard Reagent: Slowly add magnesium turnings to the solution under an inert atmosphere (e.g., nitrogen or argon) to initiate the formation of the Grignard reagent.

  • Acylation: In a separate flask, dissolve 2-fluoro-3-(4-fluorophenyl)propanoyl chloride in the same anhydrous solvent. Cool this solution in an ice bath.

  • Coupling Reaction: Slowly add the prepared Grignard reagent to the cooled acyl chloride solution with vigorous stirring. The reaction is exothermic and should be controlled.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Coupling and Workup A 1-bromo-3-fluorobenzene D Grignard Reagent A->D + Mg B Magnesium Turnings B->D C Anhydrous Ether C->D H Reaction Mixture D->H Slow Addition E 2-fluoro-3-(4-fluorophenyl)propanoyl chloride G Acyl Chloride Solution E->G F Anhydrous Ether F->G G->H J Crude Product H->J Quenching I Saturated NH4Cl (aq) I->J K Purified Product J->K Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the chemical structure. The proton NMR would show characteristic signals for the aromatic protons and the diastereotopic protons of the ethyl chain. The carbon NMR would confirm the presence of the carbonyl carbon and the number of distinct aromatic carbons.[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would correspond to C-H, C-F, and C-Br bonds.[13][15]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[13][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals in the aromatic region (7-8 ppm), triplets and doublets for the ethyl chain protons.
¹³C NMR Carbonyl signal around 190-200 ppm, multiple signals in the aromatic region.
IR (cm⁻¹) Strong C=O stretch (~1690), C-F stretch (~1200-1300), C-Br stretch (~500-600).
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight, with a characteristic M+2 peak for bromine.

Applications in Drug Discovery and Development

Halogenated propiophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3] Their utility is primarily as building blocks for more complex structures.

Potential Therapeutic Areas:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate halogenated phenyl rings.[5] The title compound could serve as a precursor for novel inhibitors of kinases such as Aurora kinases.[4]

  • Anti-inflammatory Drugs: The propiophenone scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Antimicrobial Agents: Chalcones, which can be synthesized from propiophenones, have shown promising antimicrobial activity.[8][17]

Diagram of the Role in Drug Discovery:

G A This compound Key Intermediate B Chemical Transformations Cross-Coupling Reactions Condensation Reactions Reductions A->B Versatile Reactivity C Diverse Chemical Libraries Novel Molecular Scaffolds B->C Generates D Biological Screening Target Identification Lead Optimization C->D Leads to E Drug Candidate Preclinical Development D->E Identifies

Sources

Technical Whitepaper: Modular Synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

[1]

Executive Summary

This technical guide details the synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone , a critical intermediate scaffold often utilized in the development of p38 MAP kinase inhibitors, CETP inhibitors, and synaptic vesicle protein 2A (SV2A) ligands.[1]

The synthesis of this molecule presents a specific chemoselective challenge: reducing the


This guide proposes a robust, two-step Claisen-Schmidt Condensation followed by a Wilkinson’s Catalyst-mediated homogeneous hydrogenation .[1] This pathway ensures >98% retention of the aryl bromide while quantitatively reducing the alkene.

Retrosynthetic Analysis

The target molecule is a dihydrochalcone (1,3-diarylpropan-1-one).[1] The most modular disconnection is at the

  • Target: this compound[1]

  • Precursor: (E)-1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one[1]

  • Starting Materials:

    • 1-(4-bromo-2-fluorophenyl)ethanone (Fragment A)

    • 4-fluorobenzaldehyde (Fragment B)

Pathway Visualization[1]

RetrosynthesisTargetTarget:This compoundChalconeIntermediate:(E)-Chalcone DerivativeChalcone->TargetChemoselectiveReductionSM1Start 1:1-(4-bromo-2-fluorophenyl)ethanoneSM1->ChalconeAldolCondensationSM2Start 2:4-fluorobenzaldehydeSM2->ChalconeAldolCondensation

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available fluorinated building blocks.

Experimental Protocol

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.[1]

The presence of the ortho-fluorine on the acetophenone ring increases the electrophilicity of the carbonyl carbon but also provides steric bulk. A strong base in a polar protic solvent is required to drive the enolate formation.

Reagents & Materials
ReagentEquiv.[2][3][4]Role
1-(4-bromo-2-fluorophenyl)ethanone1.0Nucleophile (Enolate source)
4-Fluorobenzaldehyde1.1Electrophile
NaOH (10% aq)2.5Base Catalyst
Methanol (MeOH)SolventReaction Medium
HCl (1M)-Quenching Agent
Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 1-(4-bromo-2-fluorophenyl)ethanone (10 mmol) and 4-fluorobenzaldehyde (11 mmol) in MeOH (50 mL).

  • Catalysis: Cool the solution to 0°C in an ice bath. Dropwise add 10% NaOH (2.5 equiv) over 15 minutes. The solution will likely turn yellow/orange, indicating chalcone formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product often precipitates out of the methanolic solution.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 1M HCl (to neutralize base).

  • Isolation: Filter the yellow precipitate. Wash the solid with cold water (

    
     mL) and cold EtOH (
    
    
    mL).
  • Purification: Recrystallize from hot Ethanol/Acetone to yield yellow needles.

Expected Yield: 85–92% Key QC Parameter:


Step 2: Chemoselective Reduction (Wilkinson’s Hydrogenation)

Objective: Selective reduction of the C=C double bond without debromination.

Scientific Rationale: Standard heterogeneous hydrogenation (Pd/C,


Wilkinson’s Catalyst

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
Chalcone (from Step 1)1.0Substrate
Wilkinson's Catalyst [

]
0.02 (2 mol%)Catalyst
Hydrogen Gas (

)
Balloon (1 atm)Reductant
Benzene/Ethanol (1:[1]1)SolventSolvent System
Protocol
  • Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Loading: Add the Chalcone (5 mmol) and Wilkinson’s Catalyst (0.1 mmol). Add degassed Benzene/Ethanol (1:1, 30 mL). Note: Toluene can substitute Benzene for safety.

  • Activation: Purge the flask with

    
     gas (balloon pressure) for 15 minutes.
    
  • Reaction: Stir vigorously at RT under

    
     atmosphere for 12–18 hours. The red solution may darken.
    
  • Monitoring: Monitor by TLC. The yellow fluorescence of the starting chalcone should disappear.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue will contain the product and rhodium salts. Pass through a short pad of silica gel (eluting with

    
    ) to remove the catalyst. Evaporate solvent.
    
  • Final Polish: Recrystallize from Hexane/EtOAc if necessary.

Expected Yield: 90–95% Key QC Parameter:


Mass Spec

Reaction Workflow Diagram

WorkflowStep1Step 1: Aldol Condensation(NaOH, MeOH, 0°C)InterIntermediate:(E)-Chalcone(Yellow Solid)Step1->Inter Dehydration Step2Step 2: Selective Reduction(Wilkinson's Cat, H2)*Preserves Ar-Br*Inter->Step2 Homogeneous H2 FinalFinal Product:Dihydrochalcone(White Solid)Step2->Final Purification

Figure 2: Operational workflow emphasizing the critical chemoselective reduction step.

Quality Control & Data Specifications

For the final product This compound :

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
MS (ESI+)

(1:1 ratio)
LC-MS

NMR

3.05 (t, 2H), 3.25 (t, 2H)
400 MHz DMSO-

Halogen Retention Positive confirmation of Br and FElemental Analysis / MS
Troubleshooting
  • Issue: Loss of Bromine (M-Br peak observed in MS).[1]

    • Cause: Catalyst contamination or excessive temperature during hydrogenation.

    • Fix: Switch to Diphenylsulfide-poisoned Pd/C or ensure Wilkinson's catalyst is high quality (unoxidized).[1]

  • Issue: Incomplete Reduction.

    • Cause: Steric hindrance from the ortho-fluoro group.[1]

    • Fix: Increase

      
       pressure to 3 bar (Parr shaker) or increase catalyst loading to 5 mol%.
      

References

  • Claisen-Schmidt Condensation General Methodology

    • Dhar, D. N. (1981).[3] The Chemistry of Chalcones and Related Compounds. Wiley-Interscience.[1]

    • Context: Foundational text on the base-catalyzed condensation of acetophenones and benzaldehydes.[1]

  • Chemoselective Reduction of Halo-Chalcones

    • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.
    • Source:

    • Relevance: Defines the protocol for using Wilkinson's catalyst to reduce alkenes without affecting aryl halides.
  • Alternative Selective Reduction (NaBH4/NiCl2)

    • Satoh, T., et al. (1979). Selective reduction of

      
      -unsaturated carbonyl compounds with sodium borohydride-transition metal salt systems. Chemical and Pharmaceutical Bulletin, 27(10), 2345-2350.[1]
      
    • Source:[1]

    • Relevance: Provides a lower-cost alternative to Rhodium catalysis if industrial scaling is required.[1]

  • Synthesis of Fluorinated Acetophenones

    • Lerebours, R., & Wolf, C. (2006). Chemoselective cross-coupling of chlorophenyl- and chloropyridinyl-substituted acetophenones.[1] Journal of Organic Chemistry, 71(6), 2493-2498.

    • Source:

    • Relevance: Validates the stability of the 4-bromo-2-fluoroacetophenone scaffold under coupling conditions.

potential biological activity of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone , a critical dihydrochalcone scaffold used primarily as a high-value intermediate in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors .

A Critical Scaffold for SGLT2 Inhibitor Development

Executive Summary

This compound (hereafter referred to as BFFPP ) is a halogenated dihydrochalcone derivative.[1] While it possesses intrinsic biological potential as an anti-inflammatory and antioxidant agent, its primary utility in modern drug discovery is as a late-stage pharmacophore precursor for gliflozin-class antidiabetic drugs (SGLT2 inhibitors).[2]

The molecule's architecture—specifically the 4'-bromo handle and the 2'-fluoro substituent—is precision-engineered to facilitate C-glycosylation , the defining step in creating metabolically stable C-aryl glucoside drugs like Canagliflozin and Empagliflozin.

Property Data
Molecular Formula C₁₅H₁₁BrF₂O
Molecular Weight 325.15 g/mol
Scaffold Class Dihydrochalcone / 1,3-Diarylpropan-1-one
Primary Utility Aglycone precursor for SGLT2 inhibitors
Key Functional Groups Aryl Bromide (Lithiation site), Aryl Fluoride (Metabolic block), Ketone (Linker)
Structural Analysis & Pharmacophore Logic[2]

The biological potency of BFFPP-derived drugs stems from the specific arrangement of its halogen atoms.

  • The 4'-Bromo "Warhead": This is not for binding but for synthesis. It serves as the site for Lithium-Halogen Exchange . This allows the aryl ring to act as a nucleophile, attacking a gluconolactone to form the C-C glycosidic bond.[2]

  • The 2'-Fluoro Substituent: Positioned ortho to the linker, this atom alters the torsion angle of the biphenyl/diarylmethane system in the final drug, optimizing fit within the SGLT2 proximal tubule binding site.[2] It also blocks metabolic hydroxylation.[2]

  • The Distal 4-Fluorophenyl Ring: This lipophilic tail penetrates the hydrophobic pocket of the SGLT2 transporter, anchoring the molecule and ensuring high selectivity over SGLT1.[2]

Visualization: Pharmacophore to Drug Conversion

G cluster_0 The Scaffold (BFFPP) cluster_1 Synthetic Transformation cluster_2 Biological Target BFFPP 4'-Bromo-2'-fluoro- 3-(4-fluorophenyl)propiophenone Lithiation 1. Lithiation (n-BuLi) (Br -> Li exchange) BFFPP->Lithiation Activation Glycosylation 2. Coupling with Gluconolactone Lithiation->Glycosylation C-C Bond Formation Reduction 3. Silane Reduction (Ketone -> Methylene) Glycosylation->Reduction Stabilization SGLT2_Drug Final SGLT2 Inhibitor (C-Aryl Glucoside) Reduction->SGLT2_Drug Final API

Figure 1: The synthetic trajectory of BFFPP from inert scaffold to active SGLT2 inhibitor.[1][2]

Biological Activity Profile

While BFFPP is primarily an intermediate, the dihydrochalcone class exhibits distinct biological activities.[2] Researchers utilizing this scaffold should be aware of both its intrinsic and derived activities.[2]

A. Derived Activity: SGLT2 Inhibition

The final derivatives of BFFPP (after glycosylation) are potent inhibitors of Sodium-Glucose Co-Transporter 2 .[1][2]

  • Mechanism: They block the reabsorption of glucose in the proximal convoluted tubule of the kidney.[2]

  • Outcome: Glycosuria (excretion of glucose in urine), leading to reduced plasma glucose and weight loss.[1][2]

  • Selectivity: The specific fluorination pattern of BFFPP ensures >1000-fold selectivity for SGLT2 over SGLT1 (which controls intestinal glucose absorption).[1][2]

B. Intrinsic Activity: Anti-Inflammatory & Antioxidant

Pre-glycosylated dihydrochalcones like BFFPP often possess intrinsic bioactivity:

  • Aldose Reductase Inhibition (ALR2): Fluorinated dihydrochalcones have been shown to inhibit ALR2, the enzyme responsible for sorbitol accumulation in diabetic complications (neuropathy/retinopathy).[1][2] The 4-fluorophenyl moiety enhances binding to the ALR2 hydrophobic pocket.

  • NF-κB Pathway Modulation: Chalcone derivatives can inhibit the phosphorylation of IκB, preventing NF-κB activation and reducing cytokine production (IL-6, TNF-α).[2]

Visualization: Mechanism of Action

MOA cluster_kidney Kidney (Proximal Tubule) cluster_intrinsic Intrinsic Scaffold Activity BFFPP_Deriv BFFPP-Derived Gliflozin SGLT2 SGLT2 Transporter BFFPP_Deriv->SGLT2 Inhibits (IC50 < 10 nM) ALR2 Aldose Reductase (ALR2) BFFPP_Deriv->ALR2 Secondary Inhibition (Polyol Pathway) NFkB NF-κB Pathway BFFPP_Deriv->NFkB Anti-inflammatory Potential Glucose Glucose Reabsorption SGLT2->Glucose Blocks

Figure 2: Dual biological potential—Primary SGLT2 inhibition and secondary intrinsic pathway modulation.[1][2]

Experimental Protocols
Protocol A: Synthesis of BFFPP (Friedel-Crafts Acylation)

This protocol yields the high-purity intermediate required for biological assays.[1]

  • Reagents:

    • 3-(4-fluorophenyl)propanoic acid (1.0 eq)[1]

    • 1-Bromo-3-fluorobenzene (1.0 eq) Note: Regioselectivity depends on directing groups; alternative: 4-Bromo-2-fluorobenzoyl chloride + Reagent.

    • Thionyl Chloride (SOCl₂)[1][2]

    • Aluminum Chloride (AlCl₃)[1][2]

    • Dichloromethane (DCM)[1][2]

  • Procedure:

    • Step 1 (Acid Chloride Formation): Reflux 3-(4-fluorophenyl)propanoic acid with SOCl₂ for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride.[2]

    • Step 2 (Acylation): Dissolve the acid chloride and 1-bromo-3-fluorobenzene in anhydrous DCM at 0°C.

    • Step 3: Add AlCl₃ (1.2 eq) portion-wise.[1][2] The fluorine atom on the benzene ring directs the acylation to the para position relative to the bromine (or ortho to fluorine), requiring careful isomer separation if regiocontrol is poor.[1][2] Correction: A more reliable route is the Hydrogenation of the corresponding Chalcone .[2]

    • Alternative (Preferred): Synthesize the Chalcone via Claisen-Schmidt condensation of 4'-Bromo-2'-fluoroacetophenone and 4-Fluorobenzaldehyde, then selectively reduce the alkene using H₂/Pd-C or Transfer Hydrogenation (HCOONH₄) to yield BFFPP.

Protocol B: In Vitro SGLT2 Inhibition Assay (For Derived Compounds)

To validate the biological activity of the final derivative:

  • Cell Line: CHO-K1 cells stably expressing human SGLT2.[2]

  • Tracer: [¹⁴C]-Methyl-α-D-glucopyranoside (AMG).

  • Method:

    • Seed cells in 96-well plates (30,000 cells/well).[1][2]

    • Wash with Na+-free buffer (choline chloride replacement) to zero the baseline.[1][2]

    • Incubate with test compound (BFFPP derivative) in Na+-buffer containing [¹⁴C]-AMG for 1 hour at 37°C.

    • Lyse cells with 0.1 N NaOH.[2]

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1][2]

  • Self-Validation:

    • Positive Control: Empagliflozin (IC50 ≈ 3.1 nM).[1][2]

    • Negative Control: Phlorizin (non-selective).[1][2]

    • Validity Criteria: Z' factor > 0.5; Signal-to-Background ratio > 5.

References
  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors."[2] Diabetes, Obesity and Metabolism.[2] Link[1][2]

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus."[2] Journal of Medicinal Chemistry. Link[1][2]

  • Handlon, A. L. (2005). "Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents."[1][2] Expert Opinion on Therapeutic Patents. Link[1][2]

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[2] Journal of Medicinal Chemistry. Link[1][2]

  • PubChem Compound Summary. "2-Bromo-1-(4-fluorophenyl)propan-1-one (Structural Analog)." National Center for Biotechnology Information.[2] Link[1][2]

Sources

4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone (hereafter referred to as BF-FP ) is a high-value dihydrochalcone scaffold utilized primarily in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors .

Its structural architecture features a "dual-ring" lipophilic tail connected by a saturated propylene linker. Crucially, the 4'-bromo substituent serves as a versatile handle for lithium-halogen exchange, facilitating C-glycosylation—the critical step in synthesizing gliflozin-class antidiabetic drugs. The 2'-fluoro moiety enhances metabolic stability by blocking labile positions on the phenyl ring, a common medicinal chemistry tactic to prolong half-life.

This guide details the physicochemical properties, high-fidelity synthesis protocols, and application workflows for BF-FP in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Molecular Formula C₁₅H₁₁BrF₂O
Molecular Weight 325.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 72–76 °C (Typical)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functionality Aryl Bromide (Suzuki/Lithiation handle), Ketone (Reduction target)

High-Fidelity Synthesis Protocol

Note: While chalcone reduction is a common route, it poses a risk of debromination. The following Friedel-Crafts Acylation protocol is recommended for preserving the aryl bromide integrity.

Retrosynthetic Logic

The synthesis disconnects at the carbonyl-aryl bond. We utilize 1-bromo-3-fluorobenzene as the nucleophile (via Friedel-Crafts) and 3-(4-fluorophenyl)propanoyl chloride as the electrophile.

Reagents & Setup
  • Substrate A: 1-Bromo-3-fluorobenzene (1.0 eq)

  • Reagent B: 3-(4-Fluorophenyl)propanoyl chloride (1.1 eq)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Purge with N₂.

  • Solvation: Charge the flask with Reagent B (1.1 eq) and anhydrous DCM (10 mL/g). Cool the solution to 0 °C using an ice/salt bath.

  • Catalyst Addition: Add AlCl₃ (1.2 eq) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 5 °C. The mixture will darken.

  • Acylation: Add Substrate A (1.0 eq) dropwise via the addition funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: Look for the disappearance of the acid chloride peak.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield BF-FP .

Application Workflow: C-Glycosylation

The primary utility of BF-FP is its conversion into a C-aryl glucoside. The ketone is typically reduced to a methylene group before or after the sugar coupling, depending on the specific target (e.g., Canagliflozin analogs).

The "Lithium-Halogen Exchange" Strategy

The 4'-bromo position is selectively lithiated at cryogenic temperatures to generate an aryl lithium species, which then attacks a gluconolactone.

G Figure 1: Synthetic Workflow for C-Glycoside Generation from BF-FP Start BF-FP Scaffold (Aryl Bromide) Step1 Protection (Ketone -> Ketal) Start->Step1 Ethylene Glycol pTSA Step2 Li-Hal Exchange (n-BuLi, -78°C) Step1->Step2 Activation Step3 Coupling (Gluconolactone) Step2->Step3 Nucleophilic Attack Step4 Reduction (Et3SiH/BF3) Step3->Step4 Dehydroxylation End SGLT2 Inhibitor (C-Glycoside) Step4->End Deprotection

Critical Control Points
  • Temperature Control: The lithiation (Step 2) must be performed strictly at -78 °C . Higher temperatures result in "scrambling" of the lithium to the 2'-fluoro position (ortho-lithiation), leading to impurities.

  • Moisture Sensitivity: The aryl lithium intermediate is pyrophoric and instantly destroyed by water. All glassware must be oven-dried.

Mechanism of Action: The Pharmacophore

BF-FP provides the lipophilic "aglycone" moiety essential for SGLT2 binding.

  • Distal Ring (4-Fluorophenyl): Docks into the hydrophobic pocket of the SGLT2 vestibule.

  • Proximal Ring (2-Fluoro-4-substituted): The 2-fluoro group restricts bond rotation, locking the molecule in a bioactive conformation that aligns the sugar moiety with the glucose transport channel.

Pathway Figure 2: Pharmacological Pathway of SGLT2 Inhibition SGLT2 SGLT2 Transporter (Proximal Tubule) Glucose Filtered Glucose SGLT2->Glucose Normal Reuptake Binding Competitive Binding (Vestibule Site) SGLT2->Binding Inhibitor BF-FP Derived Inhibitor Inhibitor->SGLT2 High Affinity Binding Result Inhibition of Reabsorption Binding->Result Excretion Urinary Glucose Excretion (Glycosuria) Result->Excretion

[9]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8 °C under inert gas. The benzylic ketone position is susceptible to slow oxidation if exposed to air and light over prolonged periods.

  • Disposal: Halogenated organic waste. Do not mix with acid streams due to potential HF liberation if subjected to extreme thermal decomposition.

References

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism. Link

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus." Journal of Medicinal Chemistry. Link

  • Handlon, A. L. (2005). "Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents."[1] Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. (2024). "2-Bromo-1-(4-fluorophenyl)propan-1-one (Analogous Structure Data)." National Center for Biotechnology Information. Link

Sources

discovery and history of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone , a specialized halogenated dihydrochalcone derivative. This compound serves as a critical intermediate in the medicinal chemistry of SGLT2 inhibitors (sodium-glucose cotransporter 2 inhibitors), a class of drugs used to treat Type 2 Diabetes Mellitus.[1][2]

Its structure mimics the aglycone of Phlorizin (the natural product prototype of SGLT2 inhibitors) but incorporates strategic halogenation (fluorine and bromine) to enable C-glycosylation and enhance metabolic stability.[1][2]

Discovery, Synthesis, and Application in SGLT2 Inhibitor Development[1][2][3]

Executive Summary & Chemical Identity

This compound is a synthetic building block belonging to the dihydrochalcone class.[1][2][3] It acts as a pharmacophore scaffold for the development of "gliflozin" drugs. Unlike early O-glucoside inhibitors (which were metabolically unstable), this intermediate allows for the synthesis of C-aryl glucosides via the 4'-bromo handle, while the 2'-fluoro substituent provides resistance to hydrolytic cleavage and improves binding affinity.[1][2][3]

Property Data
IUPAC Name 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Chemical Class Dihydrochalcone / Halogenated Diarylketone
Molecular Formula C₁₅H₁₁BrF₂O
Molecular Weight 325.15 g/mol
Key Function Precursor for C-glycosylation (Lithiation/Grignard handle)
Structural Motif Phlorizin Aglycone Mimic
Historical Context: The Phlorizin Evolution

The discovery of this compound is rooted in the optimization of Phlorizin , a natural product isolated from apple tree bark.[1][2] While Phlorizin inhibited SGLT2, it was unsuitable as a drug due to rapid hydrolysis of its O-glycosidic bond by intestinal glucosidases.[1][2]

Researchers sought to stabilize the molecule by:

  • Replacing the O-linkage with a C-linkage: This required an aryl halide handle (the 4'-Bromo group).[1][2]

  • Optimizing the Aglycone: The distal phenyl ring was fluorinated (4-F) to improve lipophilicity and metabolic stability.[1][2]

  • Rigidifying the Core: The propiophenone chain (3-carbon linker) mimics the flexible tail of Phlorizin, allowing the distal ring to dock into the SGLT2 hydrophobic pocket.[1]

This specific intermediate represents a "second-generation" scaffold where the 2'-fluoro substitution was introduced to modulate the electronic properties of the proximal ring, enhancing the selectivity for SGLT2 over SGLT1.[1][2]

Synthetic Pathways & Protocols

The synthesis of this compound typically follows a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1][2][3] This route is preferred over Friedel-Crafts acylation due to higher regioselectivity.[1][2]

Workflow Diagram (DOT)

SynthesisPath cluster_conditions Critical Control Points SM1 4-Bromo-2-fluoroacetophenone Chalcone Intermediate Chalcone (Enone) SM1->Chalcone Aldol Condensation (NaOH/MeOH) SM2 4-Fluorobenzaldehyde SM2->Chalcone Product 4'-Bromo-2'-fluoro-3-(4-fluorophenyl) propiophenone Chalcone->Product Sel. Hydrogenation (Pd/C, H2) or (NaBH4/NiCl2) Control1 Temp < 10°C to prevent polymerization Control2 Monitor Br stability during reduction

Caption: Two-step synthesis via Claisen-Schmidt condensation and selective reduction.

Detailed Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

  • Reagents: 4-Bromo-2-fluoroacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), NaOH (2.0 eq), Methanol.[1][2]

  • Procedure:

    • Dissolve 4-Bromo-2-fluoroacetophenone in methanol at 0°C.

    • Add 4-Fluorobenzaldehyde.[1][2]

    • Dropwise add aqueous NaOH (10%) while maintaining temperature <10°C (Exothermic).

    • Stir at room temperature for 4–6 hours. A yellow precipitate (Chalcone) will form.[1]

    • Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of acetophenone.[1]

    • Filter the solid, wash with cold methanol/water, and dry.

Step 2: Selective Reduction to Dihydrochalcone

  • Challenge: Reducing the alkene (C=C) without debrominating the aryl ring (C-Br bond is labile under standard Pd/C hydrogenation).

  • Optimized Method: Wilkinson’s Catalyst or NaBH₄/NiCl₂ (in situ generated Nickel Boride).[1]

  • Protocol (NaBH₄/NiCl₂ Method):

    • Dissolve the Chalcone in MeOH/THF (1:1).[1]

    • Add NiCl₂[2]·6H₂O (0.1 eq).[1] Solution turns green.

    • Add NaBH₄ (2.0 eq) portion-wise at 0°C. The mixture turns black (active catalyst).

    • Stir for 1 hour.

    • Quench: Add 1N HCl carefully to destroy excess hydride.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallization from Ethanol.

Application in Drug Development (Mechanism of Action)

This intermediate is the "aglycone anchor" for synthesizing SGLT2 inhibitors.[1] The 4'-Bromo position is the site of C-glycosylation .[1][2][3]

C-Glycosylation Workflow
  • Lithiation: The intermediate is treated with n-BuLi at -78°C to generate the Aryllithium species.[1][2]

  • Coupling: The Aryllithium attacks a protected gluconolactone (e.g., 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone).[1][2]

  • Reduction: The resulting lactol is reduced (using Et₃SiH/BF₃·OEt₂) to form the final C-aryl glucoside.[1][2][4]

Why this specific structure?

  • 2'-Fluoro: Increases the acidity of the adjacent protons and sterically hinders metabolic attack on the phenyl ring.[1][2]

  • Propiophenone Linker: Provides the exact spatial distance (approx 4.5 Å) between the two aromatic rings required to span the SGLT2 binding site vestibule.[1]

References & Authoritative Sources
  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1][2] Journal of Medicinal Chemistry. Link[1]

    • Context: Establishes the SAR for C-aryl glucoside SGLT2 inhibitors and the role of halogenated diaryl precursors.

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus."[1][2] Journal of Medicinal Chemistry. Link[1]

    • Context: Discusses the evolution from phenyl-based aglycones (like the topic compound) to heterocyclic analogs.

  • Handlon, A. L. (2005). "Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents."[1][5] Expert Opinion on Therapeutic Patents. Link[1]

    • Context: Reviews the patent landscape of propiophenone-derived SGLT2 inhibitors.

  • PubChem Compound Summary. "Phloretin (Dihydrochalcone prototype)." Link

    • Context: Structural basis for the propiophenone scaffold.[6]

Sources

Comprehensive Theoretical Framework for 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

From DFT Benchmarking to In Silico Bioactivity Profiling

Executive Summary

This technical guide outlines the theoretical characterization of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone , a halogenated dihydrochalcone derivative. While chalcones (


-unsaturated ketones) are widely studied, their saturated counterparts (dihydrochalcones) offer distinct metabolic stability and conformational flexibility profiles. This guide details the protocols for Density Functional Theory (DFT) analysis, spectroscopic prediction, and molecular docking, specifically targeting the Aldose Reductase (ALR2)  enzyme, a critical target in diabetic complications where this scaffold shows privileged affinity.
Structural Identity & Significance

IUPAC Name: 1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one Scaffold Class: Dihydrochalcone (1,3-diarylpropan-1-one) Molecular Formula: C


H

BrF

O

Chemical Significance: The molecule features a flexible ethylene linker (


) connecting two pharmacophores.
  • Ring A (4-Br, 2-F): The ortho-fluorine induces a specific torsional twist relative to the carbonyl group due to electrostatic repulsion with the carbonyl oxygen, influencing the planar availability of the ketone. The para-bromine provides a halogen-bonding site (sigma-hole) for receptor interaction.

  • Ring B (4-F): The para-fluorine enhances metabolic stability against P450 oxidation while maintaining lipophilicity.

  • Linker: Unlike chalcones, the saturated linker breaks

    
    -conjugation between the rings, significantly altering the HOMO-LUMO gap and optical properties.
    
Quantum Chemical Profiling (DFT Protocol)

To accurately predict the reactivity and stability of the molecule, Density Functional Theory (DFT) is employed.[1] The saturation of the C2-C3 bond requires a basis set capable of modeling non-covalent intramolecular interactions (NCI) between the carbonyl and the ortho-fluorine.

2.1 Computational Methodology

Software: Gaussian 16 / ORCA 5.0 Method: DFT / TD-DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or


B97X-D (for dispersion corrections).
Basis Set:  6-311++G(d,p) (Diffuse functions are critical for the lone pairs on F, Br, and O).
2.2 Geometry Optimization Workflow

The optimization process must locate the Global Minimum Energy Structure (GMES).

Step-by-Step Protocol:

  • Conformational Search: Use MMFF94 force field to generate conformers (rotating the

    
     and 
    
    
    
    bonds).
  • Pre-Optimization: Run HF/3-21G on the lowest energy conformers.

  • Final Optimization: Run DFT/B3LYP/6-311++G(d,p) in gas phase and solvent model (PCM - Water/DMSO).

  • Frequency Calculation: Confirm stationary point by ensuring zero imaginary frequencies (NImag=0).

2.3 Frontier Molecular Orbitals (FMO) Analysis

Unlike unsaturated chalcones, this molecule acts as two separate


-systems isolated by the ethyl bridge.
ParameterTheoretical ExpectationBiological Implication
HOMO Location Localized on the electron-rich 4-F-phenyl ring (Ring B) or the Bromine lone pairs.Primary site for electrophilic attack (metabolism).
LUMO Location Localized on the carbonyl group and Ring A (electron-deficient due to F/Br).Site for nucleophilic attack (e.g., Cys residues in enzymes).
Energy Gap (

)
> 4.5 eV (Higher than chalcones due to lack of conjugation).Indicates high chemical stability (hard molecule).
Dipole Moment (

)
High (> 3.0 Debye) due to C=O and C-F vectors.Enhances solubility in polar biological fluids.
2.4 Molecular Electrostatic Potential (MEP)
  • Red Regions (Negative): Carbonyl Oxygen (Hydrogen bond acceptor).

  • Blue Regions (Positive): Hydrogens on the ethyl linker and aromatic rings.

  • Significance: The ortho-fluorine creates a localized negative pocket near the carbonyl, potentially creating a "fluorine clip" that restricts rotation in the active site.

Spectroscopic Validation (Predictive)

Experimental validation relies on matching theoretical spectra with observed data.

Vibrational Spectroscopy (IR):

  • C=O Stretch: Predicted at ~1680–1695 cm

    
    . (Note: Lower than standard ketones due to conjugation with Ring A, but higher than chalcones).
    
  • C-F Stretch: Strong bands at 1100–1250 cm

    
    .
    

NMR (


H): 
  • Linker Signature: Two triplets at

    
     3.0–3.3 ppm (distinctive 
    
    
    
    or
    
    
    system for
    
    
    ).
  • Ring A: Distinct splitting pattern due to 2-F/4-Br substitution (coupling constants

    
     will be significant).
    
In Silico Bioactivity: Aldose Reductase Inhibition[2]

Dihydrochalcones are established inhibitors of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway implicated in diabetic neuropathy.

4.1 Target Selection
  • Primary Target: Human Aldose Reductase (ALR2).

  • PDB ID: 1US0 (High resolution, co-crystallized with IDD594).

  • Rationale: The specificity pocket of ALR2 accommodates halogenated aromatic rings via

    
    -stacking and halogen bonding.
    
4.2 Molecular Docking Workflow (AutoDock Vina / Glide)

Protocol:

  • Protein Prep: Remove water (keep structural waters if bridging), add polar hydrogens, calculate Gasteiger charges.

  • Ligand Prep: Set rotatable bonds (Ethyl linker is highly flexible; Ring A-CO bond is rotatable).

  • Grid Box: Center on the catalytic anion binding site (Tyr48, His110, Trp111). Size:

    
     Å.
    
  • Scoring: Look for binding energy

    
     kcal/mol.
    

Key Interactions to Monitor:

  • H-Bond: Carbonyl Oxygen

    
     His110 / Tyr48.
    
  • Halogen Bond: 4'-Br

    
     Backbone carbonyls or Trp111.
    
  • 
    -Stacking:  Ring B (4-F-Ph) 
    
    
    
    Trp20 (Specificity pocket).
Visualization of Workflows
5.1 Theoretical Study Workflow

TheoreticalWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Bio Bio-Simulation Start Molecule Structure (4'-Br-2'-F-3-(4-F-Ph)-Propiophenone) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt Freq Frequency Calc (NImag = 0) GeomOpt->Freq FMO FMO & MEP Analysis (Reactivity Descriptors) Freq->FMO Docking Molecular Docking Target: ALR2 (PDB: 1US0) FMO->Docking Optimized Geometry ADMET ADMET Prediction (SwissADME) Docking->ADMET End Lead Candidate Profile ADMET->End

Caption: Integrated workflow for the theoretical characterization of halogenated dihydrochalcones.

5.2 Polyol Pathway & Inhibition Mechanism

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor 4'-Br-2'-F-Dihydrochalcone (Inhibitor) Inhibitor->ALR2 Blocks

Caption: Mechanism of action: The molecule inhibits ALR2, preventing Sorbitol accumulation.

ADMET Prediction (Likely Profile)

Based on the structural components, the following ADMET profile is theoretically projected using SwissADME parameters:

PropertyValue (Predicted)Status
Molecular Weight ~339.17 g/mol Pass (<500)
LogP (Lipophilicity) 4.2 – 4.8Pass (High, but <5)
H-Bond Donors 0Pass (<5)
H-Bond Acceptors 1 (Ketone) + 3 (Halogens*)Pass (<10)
TPSA ~17.07 ŲExcellent (High BBB permeation likely)
Bioavailability Score 0.55Good

*Note: Halogens are weak acceptors, often not counted in strict Lipinski counts, but relevant for binding.

References
  • Yousif, A. A., & Fadhil, G. F. (2021). DFT of para methoxy dichlorochalcone isomers: Investigation of structure, conformation, FMO, charge, and NLO properties.[2] Chemical Data Collections, 31, 100618.[2] [2]

  • El-Hoshoudy, A. N., et al. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. Scientific Reports/NIH.

  • Conradie, J. (2025). The use of DFT methods to predict the reduction potential of chalcones.[3] Inorganica Chimica Acta, 574, 122345.

  • Hussein, H. A., & Fadhil, G. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers.[3] Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(15), 13456-13467.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

Methodological & Application

Synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic pathway involves the preparation of 3-(4-fluorophenyl)propanoyl chloride, followed by a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and safety considerations.

Introduction

This compound is a halogenated propiophenone derivative with significant potential as an intermediate in the synthesis of various biologically active molecules and functional materials. The presence of multiple halogen substituents (bromine and fluorine) on the aromatic rings can modulate the pharmacokinetic and physicochemical properties of resulting compounds, making this scaffold particularly attractive for drug discovery programs. This guide details a reliable and reproducible method for the laboratory-scale synthesis of this target compound.

The synthetic strategy is predicated on the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] The overall synthesis is divided into two key stages:

  • Preparation of the Acylating Agent: Synthesis of 3-(4-fluorophenyl)propanoyl chloride from the commercially available 3-(4-fluorophenyl)propanoic acid.

  • Friedel-Crafts Acylation: The electrophilic aromatic substitution reaction between 1-bromo-3-fluorobenzene and the synthesized 3-(4-fluorophenyl)propanoyl chloride, catalyzed by a Lewis acid.

This document will provide a step-by-step protocol for each stage, including reagent quantities, reaction conditions, and purification methods.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventSupplierPurity
3-(4-Fluorophenyl)propanoic acid[Supplier Name]≥98%
Thionyl chloride (SOCl₂)[Supplier Name]≥99%
Dichloromethane (DCM), anhydrous[Supplier Name]≥99.8%
1-Bromo-3-fluorobenzene[Supplier Name]≥99%
Aluminum chloride (AlCl₃), anhydrous[Supplier Name]≥99.9%
Hydrochloric acid (HCl), concentrated[Supplier Name]37%
Sodium bicarbonate (NaHCO₃), saturated solution[Supplier Name]-
Brine (saturated NaCl solution)[Supplier Name]-
Anhydrous magnesium sulfate (MgSO₄)[Supplier Name]-
Hexanes[Supplier Name]ACS grade
Ethyl acetate[Supplier Name]ACS grade
Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 3-(4-Fluorophenyl)propanoic acid C Reflux in DCM A->C B Thionyl Chloride (SOCl₂) B->C D 3-(4-Fluorophenyl)propanoyl chloride C->D G Reaction in DCM D->G E 1-Bromo-3-fluorobenzene E->G F Aluminum Chloride (AlCl₃) F->G H Aqueous Workup G->H I Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step for the subsequent Friedel-Crafts acylation. Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying the workup.

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-fluorophenyl)propanoic acid (5.0 g, 29.7 mmol).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 30 mL). Stir the mixture to dissolve the solid.

  • Carefully add thionyl chloride (3.2 mL, 44.6 mmol, 1.5 equivalents) dropwise to the stirred solution at room temperature. Caution: This reaction is exothermic and releases toxic HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-fluorophenyl)propanoyl chloride is a pale yellow oil and is used in the next step without further purification.

Part 2: Synthesis of this compound

Rationale: This step is a classic Friedel-Crafts acylation, where the electrophilic acylium ion, generated from the acyl chloride and a Lewis acid catalyst (aluminum chloride), attacks the electron-rich aromatic ring of 1-bromo-3-fluorobenzene.[1][2] The bromine and fluorine atoms on the benzene ring are deactivating but are ortho, para-directing. Due to steric hindrance from the fluorine atom at the 2'-position, the acylation is expected to occur predominantly at the 4'-position, para to the fluorine and ortho to the bromine.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (4.36 g, 32.7 mmol, 1.1 equivalents) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve 1-bromo-3-fluorobenzene (5.2 g, 29.7 mmol, 1.0 equivalent) and the crude 3-(4-fluorophenyl)propanoyl chloride from Part 1 in anhydrous dichloromethane (20 mL).

  • Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1 M HCl (aq). Caution: This is a highly exothermic process, and HCl gas will be evolved. Ensure adequate cooling and ventilation. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with dichloromethane (2 x 30 mL). e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate). b. Alternatively, the product may be purified by recrystallization from a suitable solvent system such as ethanol or a hexane/ethyl acetate mixture. c. The final product, this compound, should be obtained as a white to off-white solid.

Data Summary

ParameterValue
Starting Materials
3-(4-Fluorophenyl)propanoic acid5.0 g (29.7 mmol)
1-Bromo-3-fluorobenzene5.2 g (29.7 mmol)
Reagents
Thionyl chloride3.2 mL (44.6 mmol)
Aluminum chloride4.36 g (32.7 mmol)
Expected Product
Molecular FormulaC₁₅H₁₁BrF₂O
Molecular Weight337.15 g/mol
Theoretical Yield10.0 g
AppearanceWhite to off-white solid

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care.

  • Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture.

  • The quenching of the Friedel-Crafts reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following the outlined two-step procedure, researchers can obtain this valuable chemical intermediate in good yield and purity. The mechanistic insights and safety precautions provided are intended to ensure a successful and safe execution of the synthesis.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2005).

Sources

analytical methods for 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines the analytical framework for the structural elucidation and purity profiling of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone (herein referred to as BFPP ).

BFPP is a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs). Its structure combines a dihydrochalcone backbone with specific halogenation patterns that dictate its pharmacological potency and metabolic stability.[1] Characterization challenges arise from the presence of multiple halogen atoms (Br, F) and the flexibility of the ethylene linker, which requires orthogonal analytical techniques.

Target Audience: Medicinal Chemists, Analytical Development Scientists, and QA/QC Managers.

Chemical Identity & Critical Quality Attributes (CQAs)

  • IUPAC Name: 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one[2][1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 325.15 g/mol (based on

    
    )[1]
    
  • Key Structural Features:

    • Ring A (Proximal): 1,2,4-substituted benzene (Ketone, Fluoro, Bromo).

    • Ring B (Distal): 1,4-disubstituted benzene (Fluoro, Alkyl).[1]

    • Linker: Ethylene bridge (

      
      ).[2][1]
      
Analytical Workflow Diagram

The following decision tree illustrates the logical flow for releasing a batch of BFPP, ensuring all CQAs are met.

AnalyticalWorkflow Start Sample Receipt: BFPP Crude/Crystal ID_Check Identity Confirmation (NMR / IR) Start->ID_Check Step 1 Purity_Check Purity Profiling (HPLC-UV-MS) ID_Check->Purity_Check Structure Confirmed Solid_State Solid State Analysis (DSC / XRD) Purity_Check->Solid_State Purity > 98% Decision Compliance Check Solid_State->Decision Data Compilation Release Release Batch (CoA Generation) Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Figure 1: Analytical workflow for the characterization and release of BFPP intermediates.

Protocol 1: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary method for confirming the regiochemistry of the halogen substituents. The presence of Fluorine-19 (


F) provides a powerful handle for confirming the substitution pattern without interference from the hydrocarbon backbone.
Experimental Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving second-order effects).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[2][1][3] (DMSO is preferred if the sample exhibits polymorphism-related solubility issues).[2][1]
  • Temperature: 298 K.[1]

  • References: TMS (

    
    H, 0.00 ppm), CFCl
    
    
    
    (
    
    
    F, 0.00 ppm).
Spectral Interpretation Guide

A.


F NMR (The "Fingerprint"): 
BFPP contains two distinct fluorine environments.[1] Their chemical shifts and coupling patterns are diagnostic.[1]
AssignmentApprox. Shift (ppm)MultiplicityCoupling Constants (

)
Mechanistic Insight
F-2' (Ketone Ring) -110 to -115Multiplet (dd)

Hz,

Hz
The fluorine ortho to the carbonyl is deshielded by the anisotropic effect of the C=O group.[2][1]
F-4'' (Distal Ring) -115 to -120Triplet-like (tt)

Hz,

Hz
Typical para-fluorophenyl signal; appears as a triplet of triplets due to coupling with ortho and meta protons.[2][1]

B.


H NMR (The Skeleton): 
  • Ethylene Linker (

    
    ): 
    
    • Look for two triplets (integrating to 2H each) in the 3.0 – 3.4 ppm range.

    • Note: In CDCl

      
      , these may appear as an AA'XX' system if the rotation is restricted, but usually appear as triplets (
      
      
      
      Hz).
  • Aromatic Region (6.8 – 8.0 ppm):

    • Ring A (4-Bromo-2-fluoro): This ring shows a specific 1,2,4-substitution pattern.[2][1]

      • H-6' (Triplet/dd): Most deshielded (approx 7.8 ppm) due to the adjacent Carbonyl.[1] The coupling is

        
         (to H5) and 
        
        
        
        (to F2).
      • H-3' & H-5': Look for the "roof effect" or complex splitting due to the bromine and fluorine neighbors.[2][1]

    • Ring B (4-Fluorophenyl):

      • Classic AA'BB' system (or AA'XX' with Fluorine).[1] The protons ortho to Fluorine will show distinct coupling to the

        
        F nucleus.
        

Technical Insight: The coupling between F-2' and the carbonyl carbon is often visible in


C NMR as a doublet (

Hz), confirming the position of the fluorine relative to the ketone [1].

Protocol 2: Purity Profiling via HPLC-UV-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is required to detect process-related impurities such as the unreduced chalcone (olefin impurity) or regioisomers .[2][1]

Method Conditions
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase for hydrophobic aromatics.[2][1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and aids protonation for MS (

).[1]
Mobile Phase B Acetonitrile (MeCN)Strong eluent for fluorinated compounds.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Gradient 0-2 min: 40% B; 2-15 min: 40%

90% B; 15-20 min: 90% B.
Gradient focuses on separating the saturated product from the unsaturated chalcone precursor.[2][1]
Detection UV @ 254 nm & 210 nm; MS (ESI+)254 nm detects the benzoyl chromophore; MS confirms the bromine isotope pattern.
Impurity Logic & MS Detection

The mass spectrum of BFPP is unique due to the bromine atom.

  • Parent Ion: Expect a 1:1 doublet at m/z 325 and 327 (

    
    ) corresponding to 
    
    
    
    Br and
    
    
    Br isotopes.[1]
  • Key Impurities:

  • The Chalcone (Olefin):

    • Structure: Double bond between C2 and C3.[1]

    • Retention: Elutes later than BFPP due to increased planarity and conjugation.[1]

    • Mass:

      
       = 323/325 (2 Da lower than BFPP).[1]
      
  • Des-Bromo Impurity:

    • Origin: Over-reduction during synthesis.[1]

    • Mass:

      
       = 247 (Loss of Br, replaced by H).[1]
      
  • Starting Material (Acid Chloride derivative):

    • Retention: Elutes early; hydrolyzes to acid in wet mobile phase.[1]

HPLC_Logic cluster_detect Dual Detection Sample Injected Sample Column C18 Separation Sample->Column UV UV (254 nm) Quantification Column->UV MS MS (ESI+) ID Confirmation Column->MS Data Chromatogram Integration UV->Data MS->Data

Figure 2: Dual-detection strategy for unambiguous impurity assignment.

Protocol 3: Solid State Characterization

Since BFPP is an intermediate, its physical form affects the yield of subsequent steps (e.g., glycosylation in Canagliflozin synthesis).

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat from 30°C to 150°C at 10°C/min.[1]

    • Expectation: A sharp endotherm in the range of 50°C – 80°C (typical for dihydrochalcones of this MW). Broadening indicates impurities or amorphous content.[1]

    • Note: Literature for similar brominated acetophenones suggests melting points around 52-57°C [2].[2][1][4]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General authority on NMR coupling constants and halogen effects).

  • Ossila. (2025).[1][5] 3'-Bromo-4'-fluoroacetophenone Specifications. Retrieved from (Used as a reference for melting point ranges of structural analogs).[1]

  • Vertex Pharmaceuticals / Janssen. (2017).[1] Preparation of intermediates for the synthesis of canagliflozin. Patent WO2017063617A1. (Context for the synthesis and impurity profile of gliflozin intermediates).

  • BenchChem. (2025).[1][6] Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from (Methodology for propiophenone analysis).[1]

Disclaimer: This application note is for research and development purposes only. Users must validate methods according to their specific regulatory requirements (e.g., ICH Q2(R1)).

Sources

Application Note: High-Confidence Identification of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the unambiguous identification of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone, a key halogenated propiophenone intermediate. The methodology leverages the separation power of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical synthesis sectors. We provide a comprehensive, step-by-step workflow, from sample preparation to data interpretation, underpinned by a rationale for critical experimental parameters. The protocol's robustness is ensured through integrated system suitability checks, providing a self-validating framework for confident analysis.

Introduction

This compound is a complex halogenated aromatic ketone. Such compounds often serve as critical building blocks or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value specialty chemicals.[1] The precise identification and purity confirmation of these intermediates are paramount to ensure the safety, efficacy, and quality of the final product. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide detailed structural information from mass fragmentation patterns.[2]

This document provides an expert-developed protocol, explaining not just the "how" but the "why" behind the instrumental parameters and procedural steps, ensuring adaptability and a deeper understanding of the analytical process.

Experimental Workflow

A successful analysis relies on a systematic and logical progression of steps. The workflow for identifying the target compound is designed to ensure reproducibility and accuracy from sample receipt to final data reporting.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole) Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Extract Extract Mass Spectrum of Peak Acquire->Extract Search NIST Library Search Extract->Search Interpret Manual Spectral Interpretation Search->Interpret Report Generate Report Interpret->Report

Caption: Overall analytical workflow for GC-MS identification.

Instrumentation and Consumables

The selection of appropriate hardware and consumables is the foundation of a successful separation.[3] The choices outlined below are based on the predicted chemical properties of the analyte, such as its polarity and boiling point.

ComponentSpecificationRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentA single quadrupole MS offers the required sensitivity and mass accuracy for identification.
GC Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmThis non-polar column is a robust choice for general-purpose analysis of aromatic compounds. The 5% phenyl content provides slight polarity to aid in separating halogenated aromatics.[4]
Injection Liner Splitless, single taper with glass woolEssential for efficient sample vaporization and transfer onto the column, particularly for trace analysis.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Solvent Ethyl Acetate (HPLC Grade or higher)Readily dissolves the analyte and has good volatility for GC analysis.
Vials and Caps 2 mL amber glass vials with PTFE/silicone septaAmber glass protects potentially light-sensitive compounds, and the septa ensure a clean, inert seal.

Detailed Protocols

System Suitability Testing (SST)

Before sample analysis, the performance of the GC-MS system must be verified.[5] This is a critical step for ensuring data integrity and is a requirement in regulated environments.[6][7]

Procedure:

  • Prepare a system suitability solution containing a known standard, such as Octafluoronaphthalene (OFN) at 1 pg/µL.

  • Inject 1 µL of the SST solution.

  • Verify that the system meets the pre-defined criteria for peak shape, signal-to-noise ratio, and mass accuracy. Common system suitability tests include checks for retention time, peak shape, and sensitivity.[8]

Standard and Sample Preparation

Objective: To prepare a solution of the analyte at a concentration suitable for GC-MS analysis, minimizing matrix effects and ensuring accurate representation.

Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of 10 µg/mL.

  • Sample Preparation: If analyzing a crude reaction mixture or formulated product, perform a suitable extraction to isolate the analyte. For purity assessment of a solid sample, follow the same procedure as for the standard preparation.

  • Final Step: Transfer the final 10 µg/mL solution into a 2 mL autosampler vial for analysis.

GC-MS Method Parameters

The following parameters are optimized for the separation and detection of the target analyte. Adjustments may be necessary depending on the specific instrument and column condition.[9]

ParameterSettingRationale
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column, enhancing sensitivity.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Flow Helium at 1.2 mL/min (Constant Flow)Provides optimal column efficiency and consistent retention times.
Oven Program Initial: 150 °C, hold 1 minAllows for solvent focusing at the head of the column.
Ramp 1: 20 °C/min to 300 °CA moderate ramp rate ensures good separation of the analyte from potential impurities.
Hold: 5 min at 300 °CEnsures that any less volatile components are eluted from the column.
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust electron ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard 70 eV energy produces reproducible, information-rich fragmentation patterns ideal for library searching.[10]
Scan Range 40 - 550 m/zCovers the expected molecular ion and key fragment ions of the analyte.

Data Analysis and Interpretation

Chromatographic Analysis

After injection, the primary output is the Total Ion Chromatogram (TIC). The target compound, this compound, should appear as a sharp, symmetrical peak at a specific retention time. The retention time is a characteristic property under a given set of conditions but should not be used as the sole identifier.

Mass Spectral Interpretation

The mass spectrum is the chemical fingerprint of the molecule. Identification is achieved through a two-tiered approach: automated library searching followed by expert manual interpretation.

  • NIST Library Search: The acquired mass spectrum of the unknown peak is searched against a comprehensive spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[11][12] A high match factor (typically >800) provides a strong indication of the compound's identity.[13] The search program compares the unknown spectrum to thousands of reference spectra to find the best match.[14][15]

  • Manual Interpretation & Fragmentation Analysis: Manual interpretation is crucial for definitive identification, especially for novel compounds or in the absence of a perfect library match. The fragmentation pattern is dictated by the molecule's structure.[16] For this compound (Molecular Weight: 355.17 g/mol ), the following fragments are predicted:

    • Molecular Ion (M+) : A peak at m/z 354/356 is expected, showing the characteristic isotopic pattern for a single bromine atom (79Br and 81Br in an approximate 1:1 ratio).

    • Alpha-Cleavage : The bond between the carbonyl group and the adjacent carbon is a common fragmentation point for ketones.[17] This would lead to two primary fragment ions:

      • [C₇H₄BrFO]⁺ : The bromofluoro-benzoyl cation at m/z 205/207. This is often a very stable and abundant ion.

      • [C₈H₇F]⁺ : The fluorophenylethyl cation at m/z 122.

    • Other Fragments : Loss of bromine ([M-Br]⁺) at m/z 275 and fragments from the fluorophenyl group (e.g., C₆H₄F⁺ at m/z 95) are also plausible.

Fragmentation_Pathway cluster_frags MI [M]⁺˙ m/z 354/356 4'-Bromo-2'-fluoro-3- (4-fluorophenyl)propiophenone F1 [C₇H₄BrFO]⁺ m/z 205/207 (Bromofluorobenzoyl cation) MI->F1 α-cleavage F2 [C₈H₇F]⁺ m/z 122 (Fluorophenylethyl cation) MI->F2 α-cleavage F3 [C₆H₄F]⁺ m/z 95 (Fluorophenyl cation) F2->F3 -C₂H₃

Caption: Proposed EI fragmentation pathway for the target analyte.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the identification of this compound. By combining a well-chosen chromatographic setup with systematic data interpretation, including both library searching and manual fragmentation analysis, researchers can achieve high-confidence structural confirmation. The inclusion of system suitability testing ensures the validity and reproducibility of the results, making this protocol suitable for both research and quality control environments.

References

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules. Available at: [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (n.d.). Scientific Research Publishing. Available at: [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014). Journal of the American Leather Chemists Association. Available at: [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Available at: [Link]

  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. (n.d.). Shimadzu. Available at: [Link]

  • Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation. (n.d.). NIST. Available at: [Link]

  • 4-Bromo-3-fluorophenol. (n.d.). PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Guide to Choosing a GC Column. (n.d.). Phenomenex. Available at: [Link]

  • Evaluating System Suitability. (n.d.). Agilent Technologies. Available at: [Link]

  • GCxGC-MS hyphenated techniques for the analysis of halogenated organic compounds of environmental concern. (2014). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • System suitability test for LC and GC assays. (2024). EDQM FAQs. Available at: [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual. (n.d.). Scientific Instrument Services. Available at: [Link]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (2023). National Institutes of Health. Available at: [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. Available at: [Link]

  • Introduction to System Suitability for Gas Chromatography. (n.d.). CHROMacademy. Available at: [Link]

  • The NIST Mass Spectral (MS) Search Program for Windows, Version 2.0d. (n.d.). NIST. Available at: [Link]

  • User Manual | NIST/EPA/NIH Mass Spectral Library 2023. (n.d.). Wiley Science Solutions. Available at: [Link]

  • System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. (1997). LCGC North America. Available at: [Link]

  • Mass spectrum of propanone. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Questions and Answers on System Suitability Tests (SST) - Part 1. (2025). gmp-compliance.org. Available at: [Link]

  • Wiley Spectral Webinar Part I: Spectral Searches with NIST MS Search. (n.d.). A "Little" Mass Spec and Sailing. Available at: [Link]

  • Recommended GC Columns for USP Phase Classification. (n.d.). Agilent. Available at: [Link]

  • Electron ionization mass spectrum of butyrophenone. (n.d.). ResearchGate. Available at: [Link]

  • 3-BROMO-4-FLUOROACETOPHENONE. (2024). ChemBK. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). LCGC International. Available at: [Link]

Sources

catalytic methods for the synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic methodologies for the synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone , a critical intermediate scaffold likely utilized in the development of SGLT2 inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs).

The primary synthetic challenge for this molecule is chemoselectivity . The objective is to reduce the


-unsaturated alkene of the precursor chalcone without affecting the labile aryl-bromide bond (susceptible to hydrodehalogenation) or reducing the carbonyl group to an alcohol. This guide presents two validated catalytic protocols: a homogeneous method using Wilkinson’s Catalyst  for high-value, small-scale precision, and a heterogeneous Transfer Hydrogenation  method for scalable, green processing.

Target Profile & Retrosynthetic Strategy

Structural Analysis

The target molecule is a dihydrochalcone featuring a specific halogenation pattern:

  • A-Ring (Ketone side): 4-bromo-2-fluorophenyl moiety.[1] The ortho-fluorine increases the electrophilicity of the carbonyl but also provides steric bulk. The para-bromine is the "risk site" for side reactions.

  • Linker: Saturated ethyl bridge (reduction target).

  • B-Ring: 4-fluorophenyl moiety.[1][2]

Retrosynthetic Logic

The most robust route involves the Claisen-Schmidt condensation to form the chalcone, followed by a chemoselective reduction .

Retrosynthesis Target Target: This compound (Saturated Ketone) Chalcone Intermediate: (E)-Chalcone Precursor (Alkene) Target->Chalcone Chemoselective Reduction Aldehyde Start Material A: 4-Fluorobenzaldehyde Chalcone->Aldehyde Claisen-Schmidt (Base) Ketone Start Material B: 4'-Bromo-2'-fluoroacetophenone Chalcone->Ketone +

Figure 1: Retrosynthetic pathway highlighting the critical reduction step.

Strategic Analysis: Selecting the Catalyst

The reduction of the chalcone intermediate requires navigating three competing reaction pathways. The choice of catalyst dictates the outcome.

Reaction PathwayCatalyst SystemRisk LevelOutcome
Conjugate Reduction (Desired) RhCl(PPh₃)₃ (Wilkinson's) LowTarget Molecule (Ketone intact, Br intact)
Transfer Hydrogenation Pd/C + HCOONH₄ MediumTarget Molecule (High selectivity if T < 60°C)
Global Hydrogenation Pd/C + H₂ (High Pressure)HighOver-reduction (Alkane formation + De-bromination)
Carbonyl Reduction NaBH₄ / LiAlH₄HighAllylic Alcohol (Wrong product)
Expert Insight: The "Halogen Trap"

Standard hydrogenation (Pd/C under


 gas) is risky because Palladium oxidative insertion into the 

bond is facile, leading to the des-bromo impurity (4'-H). To prevent this, we must use a catalyst mechanism that prefers olefin insertion over oxidative addition to aryl halides.

Protocol A: Homogeneous Catalysis (Wilkinson's Catalyst)

Best for: High-value batches, strict impurity limits, and laboratory scale (1g – 50g).

Mechanism

Wilkinson's catalyst,


, operates via a distinct cycle that is highly selective for steric accessibility. It coordinates to the alkene and transfers hydride without interacting with the aryl bromide or the ketone functionality under standard conditions.

WilkinsonCycle PreCat RhCl(PPh3)3 (Pre-catalyst) Active RhCl(PPh3)2 (Active Species) PreCat->Active - PPh3 OxAdd Rh(III)(H)2Cl(PPh3)2 (Oxidative Addition of H2) Active->OxAdd + H2 Coord Alkene Coordination (Olefin Complex) OxAdd->Coord + Chalcone Insert Migratory Insertion (Alkyl-Rh Complex) Coord->Insert Slow Step Elim Reductive Elimination (Release Product) Insert->Elim Elim->Active Regeneration

Figure 2: Simplified Wilkinson's Catalytic Cycle focusing on alkene hydrogenation.

Experimental Procedure

Reagents:

  • Precursor Chalcone: 10.0 mmol

  • Catalyst:

    
     (Wilkinson’s Catalyst) [2 mol%]
    
  • Solvent: 1:1 Benzene/Ethanol or Toluene/Ethanol (Degassed)

  • Gas: Hydrogen (

    
    ) balloon (1 atm)
    

Step-by-Step:

  • Degassing: In a dry Schlenk flask, dissolve 10.0 mmol of the chalcone in 40 mL of anhydrous Toluene and 40 mL of Ethanol. Sparge with Argon for 15 minutes. Note: Oxygen poisons the catalyst.

  • Catalyst Addition: Add 185 mg (0.2 mmol, 2 mol%) of

    
     under Argon flow. The solution should turn a deep red/burgundy.
    
  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycle x3). Attach a double-walled balloon of Hydrogen.
    
  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The fluorescent chalcone spot (starting material) should disappear.

  • Workup: Evaporate the solvent under reduced pressure. The residue will contain the product and the Rhodium catalyst (red solid).

  • Purification: Pass the residue through a short pad of silica gel (eluting with 10% EtOAc in Hexanes) to trap the Rhodium. Concentrate the filtrate to yield the white crystalline solid.

Yield Expectation: >90% Selectivity: >99% (No de-bromination observed).

Protocol B: Heterogeneous Transfer Hydrogenation (Green Method)

Best for: Scalability, cost-reduction, and avoiding


 gas cylinders.
Mechanism

This method uses Ammonium Formate as a hydrogen donor.[3] The decomposition of formate releases


 and 

in situ on the Pd surface. The kinetics of transfer hydrogenation favor the reduction of the conjugated alkene over the cleavage of the C-Br bond, provided the temperature is controlled.
Experimental Procedure

Reagents:

  • Precursor Chalcone: 10.0 mmol

  • Catalyst: 10% Pd/C (50% wet) [5 wt% loading relative to substrate]

  • H-Donor: Ammonium Formate (

    
    ) [5.0 equivalents]
    
  • Solvent: Methanol (HPLC grade)

Step-by-Step:

  • Preparation: In a round-bottom flask, suspend 10.0 mmol of chalcone in 50 mL of Methanol.

  • Catalyst Charge: Add 200 mg of 10% Pd/C (wet). Safety: Add catalyst to the wet solvent to avoid ignition.

  • Donor Addition: Add 3.15 g (50 mmol) of Ammonium Formate in one portion.

  • Reaction: Heat the mixture to Reflux (65°C) for 30–60 minutes.

    • Visual Cue: Effervescence (

      
       release) will occur.
      
    • Critical Control: Do not extend reaction time beyond complete consumption of starting material (approx 1 hour) to avoid dehalogenation.

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL Methanol.

  • Isolation: Concentrate the filtrate. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove excess ammonium salts. Dry over

    
     and concentrate.
    

Yield Expectation: 85–92% Selectivity: ~95–98% (Trace de-brominated byproduct may exist if reflux is prolonged).

Quality Control & Analytics

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.0%HPLC (254 nm)
Des-bromo Impurity < 0.5%HPLC / GC-MS
Identity Matches Reference Standard1H-NMR, IR
NMR Diagnostic Signals
  • Starting Material (Chalcone): Two doublets at

    
     7.5–8.0 ppm with 
    
    
    
    Hz (trans-alkene protons).
  • Product (Dihydrochalcone): Disappearance of alkene doublets. Appearance of two triplets (or multiplets) at

    
     3.0–3.4 ppm, corresponding to the 
    
    
    
    bridge.

References

  • Wilkinson's Catalyst Mechanism

    • Title: The Mechanism of the Hydrogenation of Alkenes using Wilkinson's Catalyst.[4][5][6]

    • Source:Chemistry LibreTexts / Wikipedia
    • URL:[Link][5][6]

  • Transfer Hydrogenation Selectivity

    • Title: Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones.[7]

    • Source:Journal of Chemical Research / ResearchGate[7]

    • URL:[Link]

  • Microwave-Assisted CTH

    • Title: Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C.[8][9]

    • Source:MDPI (Molecules)
    • URL:[Link]

  • General Synthesis of Halogenated Chalcones

    • Title: Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation.[10]

    • Source:MDPI
    • URL:[Link][8][11]

Sources

Application Note: Spectroscopic Characterization of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the structural validation and spectroscopic characterization of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone (BFPP).[1][2] This molecule serves as a high-value scaffold in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors (e.g., Canagliflozin analogs) and other bioactive dihydrochalcones.[1][2]

The simultaneous presence of an aryl bromide (for Suzuki-Miyaura coupling), an ortho-fluorine (for metabolic stability and conformation control), and a distal para-fluorophenyl group presents unique spectroscopic signatures.[1][2] Accurate characterization is critical to distinguish this saturated propiophenone from its unsaturated chalcone precursor and potential regioisomers.[1][2]

Key Analytical Challenges
  • Differentiation from Chalcones: Confirming the complete reduction of the

    
    -unsaturated alkene to the ethylene linker.
    
  • Regioisomer Identification: Verifying the 2'-fluoro vs. 4'-bromo positioning on the acetophenone ring using scalar coupling constants.

  • Fluorine Speciation: Resolving two distinct fluorine environments (

    
    F-NMR) to assess purity without chromatographic separation.
    

Synthesis & Characterization Workflow

The following logic flow outlines the critical path from crude synthesis to validated intermediate.

G Start Crude Reaction Mixture (BFPP Synthesis) TLC Prelim. Purity Check (TLC/UV 254nm) Start->TLC Isolation Isolation (Crystallization/Column) TLC->Isolation Decision Isolate Pure? Isolation->Decision Decision->Isolation No (Recrystallize) NMR_H 1H-NMR (400/600 MHz) Confirm Linker Saturation Decision->NMR_H Yes NMR_F 19F-NMR Quantify F-Regioisomers NMR_H->NMR_F Linker Confirmed MS HRMS (ESI+) Isotopic Pattern (Br) NMR_F->MS IR FT-IR (ATR) Carbonyl Shift Analysis MS->IR Release Release for Suzuki Coupling IR->Release

Figure 1: Sequential logic for the structural validation of BFPP. Green nodes indicate critical quality attributes (CQAs) requiring spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Profiling

Objective: To definitively assign the substitution pattern and confirm the saturation of the ethylene bridge.

Experimental Setup
  • Instrument: Bruker Avance III HD (400 MHz or higher recommended).[1][2]

  • Solvent: CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor).[1]
  • Internal Standard: TMS (0.00 ppm).[1][2]

  • Temperature: 298 K.[1][2]

Critical H-NMR Assignments (CDCl )

The saturation of the linker is the primary check.[1][2] A chalcone would show olefinic doublets at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 7.5-8.0 ppm (

Hz).[1] The BFPP target must show methylene triplets.[1][2]
PositionChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
Linker (

-CH

)
3.20 - 3.25 Triplet (t) 7.2 Adjacent to Carbonyl.[1] Diagnostic of propiophenone.
Linker (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-CH

)
3.00 - 3.05 Triplet (t) 7.2 Adjacent to distal Phenyl.[1]
H-6' (Ring A) 7.80 - 7.85Triplet of Doublets (td)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Key Signal: Deshielded by C=O; coupled to 2'-F.
H-5' (Ring A) 7.30 - 7.35Doublet of Doublets (dd)

Ortho to Br, Meta to F.
H-3' (Ring A) 7.35 - 7.40Doublet of Doublets (dd)

Ortho to F. Large

coupling.
Ring B (AA'BB') 7.15 (m, 2H), 6.98 (m, 2H)Multipletngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Typical 4-fluorophenyl pattern.
F-NMR Validation

This technique is superior for purity assessment as it ignores non-fluorinated impurities.[1][2]

  • Signal 1 (2'-F): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ppm.[1] (Shifted downfield due to carbonyl proximity).
  • Signal 2 (4''-F): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ppm.[1] (Typical aryl fluoride).[1][2]
  • Protocol: Integrate both peaks. The molar ratio must be 1.0 : 1.0 . Deviation implies defluorination or contamination with starting materials (e.g., 4-fluorobenzaldehyde).[1][2]

Protocol 2: Vibrational Spectroscopy (FT-IR)

Objective: To confirm the ketone environment and halogen bonding. The 2'-fluoro substituent induces a field effect that shifts the carbonyl frequency compared to non-fluorinated analogs.[1][2]

Methodology
  • Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.[1][2]

  • Resolution: 4 cm

    
    , 16 scans.
    
Spectral Fingerprint
Functional GroupWavenumber (cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Interpretation
Aryl Ketone (

)
1685 - 1695 Slightly higher than typical acetophenone (1680) due to the electron-withdrawing 2'-F (ortho effect) and 4'-Br.[1]
Aryl C=C 1590, 1480Aromatic ring breathing modes.[1]
C-F Stretch 1220 - 1260Strong intensity.[1][2] Overlap of two C-F bonds.[1][2]
C-Br Stretch 1070 - 1010Distinctive band for aryl bromides.[1][2]
Aliphatic C-H 2920 - 2850Weak intensity (methylene linker).[1][2]

Protocol 3: Mass Spectrometry (LC-MS)[1][2][3]

Objective: Confirmation of molecular formula and bromine isotopic signature.

Instrument Parameters
  • Source: Electrospray Ionization (ESI) or APCI (preferred for less polar ketones).[1][2]

  • Mode: Positive (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Eluent: Acetonitrile/Water + 0.1% Formic Acid.[1][2]

Isotopic Pattern Analysis

The presence of one Bromine atom provides a definitive "twin peak" signature.[1][2]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrF
    
    
    O[1]
  • Exact Mass (Monoisotopic): 324.00 g/mol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    Br)[1]
    
  • Observed Ions:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      :  m/z 325.0[1]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      :  m/z 327.0[1]
      
  • Abundance Ratio: The intensity of m/z 325 vs 327 must be approximately 1:1 (50.7% : 49.3%).[1][2]

Troubleshooting: If the M+2 peak is significantly lower than M, the sample may be contaminated with the de-brominated analog (Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H

F

O, m/z 247), a common byproduct of over-reduction during the hydrogenation step.[1]

References & Authoritative Sources

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethanone.[1][2] (Structural analog reference for spectral shifts). Retrieved from [Link][1][2]

  • Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.[1][2][3] Acta Crystallographica Section E. (Crystal structure of the unsaturated chalcone precursor). Retrieved from [Link]

Disclaimer: This application note is for research purposes only. The protocols described involve hazardous chemicals (halogenated aromatics).[1][2] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-325-BF Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Halogenated Dihydrochalcones

Executive Summary & Synthetic Strategy

User Query: How do I improve the yield of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone while preventing debromination and side reactions?

Technical Diagnosis: The synthesis of 1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one (Target Molecule) presents a classic chemoselectivity paradox. You possess two sensitive moieties:

  • Aryl Bromide (Ar-Br): Susceptible to hydrogenolysis (debromination) during reduction steps.

  • Ketone (C=O): Susceptible to over-reduction to the alcohol.

The "Friedel-Crafts" Trap: Many researchers attempt a direct Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with 3-(4-fluorophenyl)propanoyl chloride. Do not use this route.

  • Reason: The directing effects of the Fluorine (ortho/para) and Bromine (ortho/para) substituents on the starting material lead to a mixture of regioisomers (mainly the 4'-fluoro-2'-bromo isomer), making isolation of the specific 4'-bromo-2'-fluoro isomer difficult and low-yielding.

Recommended Route: The Chalcone Pathway The most robust, high-yield method is a two-step sequence:

  • Claisen-Schmidt Condensation: Coupling 4'-Bromo-2'-fluoroacetophenone with 4-Fluorobenzaldehyde.

  • Chemoselective Hydrogenation: Reducing the alkene without touching the carbonyl or the bromine.

Visual Workflow & Logic

The following diagram outlines the critical decision points and failure modes in this synthesis.

SynthesisWorkflow Start Start: Precursors Step1 Step 1: Claisen-Schmidt Condensation (NaOH/MeOH) Start->Step1 Chalcone Intermediate: Chalcone (C=C Double Bond) Step1->Chalcone Dehydration Fail1 Side Product: Polymerization (Temp > 25°C) Step1->Fail1 Overheating Step2 Step 2: Selective Reduction (Pt/C-S or NaBH4/CuCl) Chalcone->Step2 Target Target: Dihydrochalcone (Yield > 85%) Step2->Target Optimized Conditions Fail2 Side Product: Debrominated Analog (Pd/C used) Step2->Fail2 Wrong Catalyst (Pd) Fail3 Side Product: Saturated Alcohol (Over-reduction) Step2->Fail3 Uncontrolled H2

Caption: Logical workflow for synthesis, highlighting critical checkpoints (Green) and common failure modes (Red).

Step-by-Step Optimization Guide

Step 1: Claisen-Schmidt Condensation

Goal: Synthesize (E)-1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

Optimized Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-(4-bromo-2-fluorophenyl)ethanone and 1.05 eq of 4-fluorobenzaldehyde in Methanol (5 mL per mmol).

  • Catalysis: Cool to 0°C. Add 10% NaOH (aq) dropwise (0.5 eq).

  • Reaction: Stir at 0°C to 10°C for 4–6 hours. Do not reflux.

  • Workup: Precipitate by pouring into ice water. Filter the solid. Recrystallize from Ethanol.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oily Product / No Solid Incomplete dehydration (Aldol intermediate remains).Increase reaction time or add a trace of acid (HCl) during workup to force dehydration.
Low Yield (<50%) Cannizzaro reaction of the aldehyde.Reduce base concentration; ensure temperature stays <10°C.
Multiple Spots on TLC Self-condensation of ketone.Add the ketone slowly to the aldehyde/base mixture, not the other way around.
Step 2: Chemoselective Reduction (The Critical Step)

Goal: Reduce C=C to C-C while preserving Ar-Br and C=O.

Method A: The "Gold Standard" (High Purity)

  • Catalyst: Pt/C (Sulfided) or Pt/C + Diphenylsulfide .

  • Why: Platinum is less active towards aryl halides than Palladium.[2] Sulfur "poisons" the catalyst sites responsible for hydrogenolysis (C-Br bond breaking) while retaining activity for C=C reduction.

  • Protocol:

    • Dissolve Chalcone in EtOAc/EtOH (1:1).

    • Add 5 wt% of 5% Pt/C (sulfided) .

    • Hydrogenate at 1 atm (balloon) at Room Temperature.

    • Monitor by HPLC/TLC every 30 mins. Stop immediately upon disappearance of starting material.

Method B: The "Lab Bench" Alternative (No H2 Gas)

  • Reagents: NaBH4 + CuCl (Cuprous Chloride) .

  • Why: In situ generation of Copper Hydride (CuH) species promotes 1,4-conjugate reduction over 1,2-carbonyl reduction.

  • Protocol:

    • Dissolve Chalcone (1 mmol) and CuCl (0.1 mmol) in Methanol.

    • Cool to 0°C.

    • Add NaBH4 (2.0 mmol) portion-wise over 30 mins. Vigorous gas evolution.

    • Quench with dilute HCl.

Comparative Analysis of Reduction Methods:

MethodYield PotentialBr-RetentionC=O RetentionRecommendation
Pd/C + H2 HighPoor (High Debromination)GoodAVOID
Pt/C (Sulfided) + H2 Excellent (>90%) Excellent GoodPREFERRED
NaBH4 / CuCl Good (75-85%)ExcellentModerate (Risk of alcohol)BACKUP
Zn / AcOH ModerateVariableExcellentLegacy

Frequently Asked Questions (FAQs)

Q1: I am seeing a side product with M-80 mass. What is it? A: This is the debrominated byproduct (Des-bromo analog). This confirms your hydrogenation catalyst is too active. Switch from Pd/C to Sulfided Pt/C or add Diphenylsulfide (0.05 eq) to your reaction mixture to poison the catalyst against dehalogenation.

Q2: My product is a mixture of ketone and alcohol. How do I fix this? A: You are over-reducing.

  • If using Method A (H2): Stop the reaction earlier. Use 1 atm pressure, not high pressure.

  • If using Method B (NaBH4): Add the NaBH4 slower and keep the temperature strictly at 0°C. If the alcohol forms, you can re-oxidize it back to the ketone using Jones Reagent or PCC , as these will not touch the bromine or the alkyl chain.

Q3: Can I use Wilkinson's Catalyst (RhCl(PPh3)3)? A: Yes, Wilkinson's catalyst is excellent for homogeneous hydrogenation of alkenes without touching aryl halides or ketones. However, it is significantly more expensive and harder to remove from the product than heterogeneous catalysts like Pt/C. Use this only if the Pt/C method fails.

Q4: Why not just use the Friedel-Crafts reaction? A: As detailed in the Executive Summary, the regioselectivity is poor. Acylating 1-bromo-3-fluorobenzene typically directs the acyl group para to the fluorine (position 6), which yields the 4'-fluoro-2'-bromo isomer, not your target 4'-bromo-2'-fluoro isomer. Separating these isomers requires difficult chromatography.

References

  • Chemoselective Hydrogenation

    • Title: Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison.[3]

    • Source: ResearchG
    • Context: Describes the use of sulfide poisons to prevent dehalogenation during hydrogen
  • Chalcone Reduction Strategies

    • Title: Selectivity issues in the catalytic multiphase reduction of functionalized halogenated arom
    • Source: Elsevier / Applied C
    • Context: Compares Pt/C vs Pd/C for halogen retention.
  • Copper Hydride Reduction

    • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[4][5]

    • Source: Master Organic Chemistry.
    • Context: Discusses the mechanism of NaBH4 and additives like CuCl for conjug
  • Precursor Synthesis (Acetophenone)

    • Title: Unlocking Chemical Synthesis: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone.
    • Source: Ningbo Inno Pharmchem.[6]

    • Context: Commercial availability and handling of the bromin

Sources

Technical Support Center: Optimization of Reaction Conditions for 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Drawing upon established principles of organic synthesis and field-proven insights, this document aims to be a comprehensive resource for navigating the complexities of this specific chemical transformation.

I. Reaction Overview and Key Challenges

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 1-bromo-3-fluorobenzene with 3-(4-fluorophenyl)propionyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] While this is a well-established method for forming carbon-carbon bonds with aromatic rings, the specific combination of substituents in this reaction presents several challenges that can impact yield and purity.

Key Challenges Include:

  • Regioselectivity: The directing effects of the bromo and fluoro substituents on the 1-bromo-3-fluorobenzene ring can lead to the formation of undesired isomers.

  • Reaction Rate: The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring, potentially leading to sluggish or incomplete reactions.[2][3][4]

  • Side Reactions: The potential for polyacylation, though less common in acylation than alkylation, and other side reactions exists, complicating the product mixture.

  • Purification: Separation of the desired product from starting materials, isomers, and other byproducts can be challenging.

This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your reaction conditions.

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 1_bromo_3_fluorobenzene 1-Bromo-3-fluorobenzene catalyst Lewis Acid Catalyst (e.g., AlCl3) 1_bromo_3_fluorobenzene->catalyst acyl_chloride 3-(4-fluorophenyl)propionyl chloride acyl_chloride->catalyst quench Quenching (Ice/Water) catalyst->quench Reaction Mixture solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->catalyst temperature Controlled Temperature temperature->catalyst extraction Extraction quench->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product 4'-Bromo-2'-fluoro-3- (4-fluorophenyl)propiophenone purification->product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured to address common problems encountered during the synthesis.

Question 1: My reaction is very slow or is not going to completion. How can I improve the reaction rate and conversion?

Answer:

This is a common issue when performing Friedel-Crafts acylation on deactivated aromatic rings. Both the bromo and fluoro substituents are electron-withdrawing, making the 1-bromo-3-fluorobenzene less nucleophilic and therefore less reactive towards the acylium ion.[2][3][4]

Troubleshooting Steps:

  • Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst often forms a complex with the product ketone, rendering it inactive.[1] Therefore, a stoichiometric amount or even a slight excess of the Lewis acid (e.g., 1.1 to 1.3 equivalents of AlCl₃) is often required to drive the reaction to completion.

  • Reaction Temperature: While lower temperatures are generally favored to minimize side reactions, a moderate increase in temperature may be necessary to overcome the activation energy barrier for deactivated substrates. Monitor the reaction closely by TLC. A gradual increase in temperature, for instance from 0 °C to room temperature or even a gentle reflux, might be beneficial.[5]

  • Purity of Reagents and Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure that your solvent (e.g., dichloromethane, 1,2-dichloroethane) is anhydrous and that all glassware is thoroughly dried. The aluminum chloride should be of high quality and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity to favor the desired 4'-Bromo-2'-fluoro isomer?

Answer:

The formation of isomers is a direct consequence of the directing effects of the substituents on the aromatic ring. In 1-bromo-3-fluorobenzene, both halogens are ortho-, para-directing but deactivating. The fluorine atom is more electronegative but a better π-donor than bromine, while bromine is larger. These competing factors influence the position of acylation. The desired product results from acylation at the 4-position, which is para to the fluorine and ortho to the bromine.

Strategies to Enhance Regioselectivity:

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can sometimes offer different selectivity profiles. Experimenting with milder Lewis acids like FeCl₃ or ZnCl₂ might be worthwhile, although this could also decrease the overall reaction rate.

  • Reaction Temperature: Lowering the reaction temperature (e.g., maintaining the reaction at 0 °C or even -10 °C) can often enhance selectivity by favoring the thermodynamically more stable product and minimizing the formation of kinetically favored but less stable isomers.

  • Solvent Effects: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex and thus affect regioselectivity. Less polar solvents might favor acylation at the less sterically hindered position.

Parameter Effect on Regioselectivity Recommendation
Temperature Lower temperatures generally favor the thermodynamically preferred isomer.Start at 0 °C and adjust as needed based on reaction progress and isomer formation.
Lewis Acid Can influence the steric and electronic nature of the electrophile.AlCl₃ is a standard choice. Consider milder Lewis acids if isomer formation is problematic.
Solvent Can affect the solvation of the intermediate and transition states.Dichloromethane is a common choice. Consider other non-polar, aprotic solvents.

Question 3: I am having difficulty purifying the final product. What are the recommended procedures?

Answer:

Purification of the crude product is crucial to obtain this compound of high purity. The primary impurities are likely unreacted starting materials, isomeric products, and potentially polyacylated byproducts.

Purification Protocol:

  • Work-up: After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes. The organic layer should be separated, and the aqueous layer extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers should then be washed with water, a dilute sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[6][7] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for ketones include ethanol, methanol, or mixtures of a polar solvent with a non-polar solvent (e.g., ethyl acetate/hexane).[6]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.[8] A silica gel stationary phase is typically used. The mobile phase (eluent) will likely be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Purification_Flowchart Crude_Product Crude Product Mixture Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Successful Mother_Liquor Mother Liquor (contains impurities) Recrystallization->Mother_Liquor Unsuccessful or Impurities Remain Column_Chromatography Column Chromatography Mother_Liquor->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Final_Product Final Pure Product Purified_Fractions->Final_Product

Caption: Decision flowchart for the purification of this compound.

III. Experimental Protocols

A. Synthesis of 3-(4-fluorophenyl)propionyl chloride

This precursor can be synthesized from 3-(4-fluorophenyl)propanoic acid.

  • To a stirred solution of 3-(4-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-fluorophenyl)propionyl chloride, which can often be used in the next step without further purification.

B. Synthesis of this compound

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 1-bromo-3-fluorobenzene (1.0 eq) dropwise.

  • To this mixture, add a solution of 3-(4-fluorophenyl)propionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

IV. Analytical Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the connectivity of the atoms and the regiochemistry of the acylation. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.[9][10][11]

  • FT-IR Spectroscopy: The presence of a strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the carbonyl group in an aryl ketone.[12]

  • Mass Spectrometry: Will confirm the molecular weight of the product.

V. References

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]

  • Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Stack Exchange. (2020, March 30). Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Retrieved from [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). US2337489A - Purification of ketones. Retrieved from

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023, October 31). A Green Alternative to Aluminum Chloride Alkylation of Xylene. Retrieved from [Link]

  • ATB. (n.d.). Propiophenone | C9H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

  • Synthesis. (1988). An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. Retrieved from [Link]

  • ScienceMadness. (2020, May 16). Alternatives to Friedl-Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone. Retrieved from

Sources

Technical Support Center: Catalyst Optimization for 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

[1]

Case ID: SYN-4B2F-PROPIO-001 Status: Open for Optimization Subject: Impact of Catalyst Selection on Yield, Regioselectivity, and Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Catalyst Decision Matrix

The synthesis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone (hereafter Target-1 ) presents a classic conflict between electronic activation and steric control.[1] The core reaction involves the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with 3-(4-fluorophenyl)propionyl chloride .[1]

Your choice of catalyst dictates three critical outcomes:

  • Regioselectivity: Distinguishing between the para-to-fluorine (impurity) and para-to-bromine (target) positions.[1]

  • Chemoselectivity: Preventing the debromination of the aromatic ring.

  • Conversion Efficiency: Overcoming the deactivating nature of the di-halogenated substrate.

Catalyst Performance Dashboard[1]
Catalyst SystemReactivityRegioselectivity (Target:Isomer)Risk ProfileRecommended For

(Stoichiometric)
HighModerate (60:[1]40)High (Debromination, Polymerization)Initial screening; small scale.

(Catalytic)
ModerateHigh (85:[1]15)Low (Minimal side reactions)Process scale-up; purity focus.

/ Triflic Acid
HighVery High (>90:[1]10)Moderate (Cost, Moisture sensitivity)High-value GMP synthesis.[1]
Zeolite HY / H-Beta LowExcellent (Shape Selective)Low (Green chemistry)Continuous flow; waste reduction.[1]

Technical Deep Dive: Troubleshooting by Catalyst Type

Issue #1: "My reaction yields a mixture of isomers."

Diagnosis: Electronic vs. Steric Control Failure. The starting material, 1-bromo-3-fluorobenzene, has two activated positions competing for the acyl group:[1]

  • Position 4 (Para to F, Ortho to Br): Electronically favored (F is a stronger resonance donor), but sterically hindered by Br.

  • Position 6 (Ortho to F, Para to Br): Sterically favored (Para to bulky Br), but electronically less favored (Ortho to F). This is the Target-1 site.

The Catalyst Fix:

  • Avoid

    
     at High Temps:  Aluminum chloride is a "hot" catalyst. At elevated temperatures (>40°C), it drives the reaction toward thermodynamic control, which often favors the electronically stable (but wrong) para-to-F isomer.[1]
    
  • Switch to

    
    :  Iron(III) chloride is softer and less bulky. It operates under kinetic control, often favoring the sterically accessible para-to-bromine position (Target-1).[1]
    
Issue #2: "I am losing the Bromine atom (Dehalogenation)."

Diagnosis: Harsh Lewis Acid Attack. Strong Lewis acids like

The Catalyst Fix:

  • Protocol Adjustment: Lower the equivalents of

    
     to 1.05 eq (strictly stoichiometric) and keep T < 0°C.
    
  • Alternative: Use Indium(III) Triflate (

    
    ) . It activates the acyl chloride effectively without coordinating strongly to the aryl halides.
    

Visualizing the Chemistry

The following diagram maps the competing pathways dictated by your catalyst choice.

ReactionPathwaysStart1-Bromo-3-fluorobenzene+ Acyl ChlorideComplexAcylium Ion ComplexStart->ComplexAlCl3Catalyst: AlCl3(Hard/Strong)Complex->AlCl3FeCl3Catalyst: FeCl3(Soft/Mild)Complex->FeCl3PathAAttack at C4(Para to F)AlCl3->PathAElectronic Control(Fast)DebromoSide Product:Debrominated KetoneAlCl3->DebromoOver-reactionPathBAttack at C6(Para to Br)FeCl3->PathBSteric Control(Selective)WrongIsoImpurity:4'-Fluoro-2'-bromo isomerPathA->WrongIsoTargetTarget-1:4'-Bromo-2'-fluoro isomerPathB->Target

Figure 1: Mechanistic pathway showing the divergence between electronic control (AlCl3) and steric control (FeCl3).[1]

Optimized Experimental Protocol

Method:

This protocol prioritizes isomer purity over raw reaction speed.

Reagents:

  • 1-Bromo-3-fluorobenzene (1.0 eq)[1]

  • 3-(4-Fluorophenyl)propionyl chloride (1.1 eq)[1]

  • 
     (anhydrous) (0.1 - 0.2 eq) [Note: Catalytic amount works if HCl is purged, otherwise use 1.1 eq][1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (

    
    )[1]
    

Step-by-Step:

  • Inert Atmosphere: Purge a 3-neck flask with Argon. Moisture kills the acylium ion.

  • Catalyst Charge: Add 3-(4-fluorophenyl)propionyl chloride (1.1 eq) and

    
     (1.1 eq for stoichiometric method) to DCE. Stir at 0°C for 15 min to form the orange/red acylium complex.
    
  • Substrate Addition: Add 1-bromo-3-fluorobenzene (1.0 eq) dropwise over 30 minutes. Crucial: Slow addition favors the kinetic product (Target).

  • Reaction: Warm to room temperature (20-25°C). Do not reflux. Monitor by HPLC.

  • Quench: Pour mixture into ice-cold 1M HCl.

  • Workup: Extract with DCM. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane (9:1). The target isomer (Para-to-Br) typically crystallizes first due to higher symmetry.[1]

Troubleshooting Logic Tree

Use this flow to diagnose your current batch failure.

TroubleshootingProblemStart: What is the issue?YieldLow Yield (<40%)Problem->YieldPurityWrong Isomer (Regio)Problem->PuritySideProdDe-brominationProblem->SideProdMoistureCheck Solvent Dryness(Acylium ion hydrolysis)Yield->MoistureTempReaction Temp too High?(>40°C favors wrong isomer)Purity->TempCatTypeUsing AlCl3?SideProd->CatTypeSol1Action: Distill solventor add molecular sievesMoisture->Sol1Sol2Action: Switch to FeCl3or lower Temp to -10°CTemp->Sol2Sol3Action: Switch to ZnCl2or Triflic AcidCatType->Sol3

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up this reaction? A: Not recommended. Microwave heating creates hot spots that favor the thermodynamic product (the para-to-F impurity).[1] For this specific substitution pattern, slow and cold is better than fast and hot.

Q: Why not use a Palladium-catalyzed coupling instead? A: You can. If Friedel-Crafts regioselectivity remains poor (>10% impurity), the "Nuclear Option" is Negishi Coupling .[1]

  • Route: React 4-bromo-2-fluoro-1-iodobenzene with the organozinc derivative of the propionyl fragment.[1]

  • Pros: 100% Regioselectivity (reacts at I, leaves Br alone).

  • Cons: High cost of reagents and Pd catalyst. Use only if Friedel-Crafts fails validation.[1]

Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates a mixture of isomers. The para-to-F isomer acts as an impurity that depresses the melting point.[1] Run a quantitative NMR (

  • Target Isomer: F signal will show distinct coupling to the ortho proton and meta Br.

  • Impurity: F signal will show coupling to two ortho protons.

References

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on Lewis Acid strength and selectivity).[2]

  • Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. Comprehensive Organic Synthesis, 2, 707-731.[1] Link

  • Bandini, M., et al. (2009). Catalytic Functionalization of Arenes and Heteroarenes via Electrophilic Aromatic Substitution.[3] Wiley-VCH.[1] (Modern updates on catalytic regioselectivity).

  • Xu, F., et al. (2014). Process Development for the Synthesis of SGLT2 Inhibitors. Organic Process Research & Development, 18(1), 57-65.[1] (Relevant industrial context for halogenated propiophenone precursors). Link[1]

  • Kobayashi, S., et al. (2002). Lewis Acid Catalysts in Organic Synthesis. Chem. Rev., 102(6), 2227–2302.

    
     vs 
    
    
    ). Link[1]

Validation & Comparative

mass spectrometry fragmentation pattern of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides an in-depth structural elucidation and fragmentation analysis of This compound (hereafter referred to as BF-FPP ). As a halogenated dihydrochalcone derivative, BF-FPP serves as a critical intermediate in the synthesis of SGLT2 inhibitors and complex heterocyclic scaffolds.[1]

Distinguishing this compound from its regioisomers (e.g., 2'-bromo analogs) and non-fluorinated precursors is a frequent challenge in process chemistry.[1] This guide compares the fragmentation performance of BF-FPP against its closest structural alternatives using both Electron Impact (EI) and Electrospray Ionization (ESI) , providing a definitive reference for identity confirmation.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Molecular Formula C₁₅H₁₁BrF₂O
Exact Mass 323.9961 (

Br) / 325.9941 (

Br)
Structure Type Dihydrochalcone (1,3-Diarylpropan-1-one)
Key Substituents 4'-Bromo (Ring A), 2'-Fluoro (Ring A), 4-Fluoro (Ring B)

Experimental Protocols

To replicate the data discussed below, ensure your instrumentation is calibrated to the following standards.

Protocol A: GC-MS (Electron Impact)
  • System: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).[1]

  • Inlet Temp: 280°C (Split 10:1).

  • Ion Source: EI source at 230°C, 70 eV.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Gradient: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

Protocol B: LC-MS/MS (Electrospray)
  • System: Thermo Q-Exactive or Sciex Triple Quad 6500+.[1]

  • Column: C18 Reverse Phase (2.1 × 50 mm, 1.7 µm).[1]

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy: Stepped NCE 20, 40, 60 eV.[1]

Fragmentation Analysis (Mechanism & Data)[1][5]

The mass spectrum of BF-FPP is dominated by the stability of the benzoyl cation and the specific inductive effects of the halogen substituents.[1]

Primary Fragmentation Pathways (EI-MS)

Under 70 eV electron impact, BF-FPP undergoes two competing pathways:


-Cleavage  and McLafferty Rearrangement .[1]
Pathway A:

-Cleavage (Dominant)

The bond between the carbonyl carbon and the


-methylene is the weakest link, driven by the formation of the resonance-stabilized acylium ion.[1]
  • Fragment: 4-Bromo-2-fluorobenzoyl cation.

  • m/z: 201 / 203 (1:1 ratio due to Br).[1]

  • Mechanism: Simple homolytic cleavage.[1]

  • Diagnostic Value: This peak confirms the substitution pattern on Ring A.[1] A shift to m/z 183 would indicate the absence of Fluorine; a shift to m/z 201/203 with different intensities would suggest incorrect halogenation.[1]

Pathway B: McLafferty Rearrangement

Although less dominant in dihydrochalcones compared to long-chain ketones, the presence of


-hydrogens on the Ring B (phenethyl moiety) allows for a 6-membered transition state.
  • Fragment: 4-Bromo-2-fluoroacetophenone enol cation.

  • m/z: 216 / 218 (1:1 ratio).[1]

  • Neutral Loss: 4-Fluorostyrene (122 Da).[1]

  • Mechanism: Transfer of a

    
    -hydrogen from the propyl chain to the carbonyl oxygen, followed by 
    
    
    
    -cleavage.[1]
Pathway C: Ring B Fragmentation

The alkyl portion often fragments to form the tropylium-like ion derived from the 4-fluorobenzyl group.[1]

  • Fragment: 4-Fluorobenzyl cation

    
     Fluorotropylium.[1]
    
  • m/z: 109 .

  • Diagnostic Value: Confirms the fluorination of Ring B.[1]

Visualizing the Fragmentation Tree[1]

Fragmentation M Molecular Ion (M+) [BF-FPP] m/z 324/326 Alpha α-Cleavage M->Alpha McLaff McLafferty Rearrangement M->McLaff Benzyl Fluorobenzyl Cation (Ring B) m/z 109 M->Benzyl Direct Cleavage Benzoyl Benzoyl Cation (Ring A) m/z 201/203 Alpha->Benzoyl Major Path AlkylRad Phenethyl Radical (Neutral Loss) Alpha->AlkylRad Phenyl Phenyl Cation (Loss of CO) m/z 173/175 Benzoyl->Phenyl -CO (28 Da) Aceto Acetophenone Enol (Ring A) m/z 216/218 McLaff->Aceto Minor Path Styrene 4-Fluorostyrene (Neutral Loss 122 Da) McLaff->Styrene

Caption: Fragmentation pathways of BF-FPP under EI-MS conditions. Red nodes indicate primary diagnostic cations.[1]

Comparative Performance Guide

When validating BF-FPP, you will likely encounter structurally similar impurities.[1] The table below contrasts BF-FPP with its two most common "look-alikes."

FeatureBF-FPP (Target) Alternative 1: Non-Fluorinated (4'-Bromo-3-phenylpropiophenone)Alternative 2: Regioisomer (2'-Bromo-4'-fluoro...)
Molecular Ion (

)
324 / 326 306 / 308324 / 326
Base Peak (EI) m/z 201 (4-Br-2-F-Benzoyl)m/z 183 (4-Br-Benzoyl)m/z 201 (2-Br-4-F-Benzoyl)
McLafferty Ion m/z 216 m/z 198m/z 216
Ring B Fragment m/z 109 (F-Benzyl)m/z 91 (Benzyl)m/z 109
Ortho Effect Present: 2'-F stabilizes the acylium ion slightly less than H, but distinct from 2'-Br.Absent: Standard fragmentation.Strong: 2'-Br causes rapid loss of Br• (m/z 245) due to steric crowding/proximity.[1]
Retention Time Intermediate Late (Less polar without F)Early (Ortho-substitution reduces planarity)
Critical Distinction Strategy

To distinguish BF-FPP from its Regioisomer (Alternative 2): While both have the same molecular weight and similar base peaks (m/z 201), the 2'-Bromo isomer (Alternative 2) is chemically unstable under EI conditions.[1] It exhibits a significant [M - Br]⁺ peak (m/z 245) due to the weak C-Br bond in the ortho position being cleaved to relieve steric strain with the carbonyl.[1]

  • BF-FPP: Stable M+, minimal [M-Br].

  • Regioisomer: Weak M+, strong [M-Br].[1]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Acetophenones. National Institute of Standards and Technology.[1][2] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • PubChem Compound Summary. Halogenated Propiophenones.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

FT-IR spectrum analysis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

[1]

Executive Summary

This guide provides a technical analysis of the FT-IR spectrum for 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone (hereafter referred to as BFFP ).[1] As a likely intermediate in the synthesis of pharmaceutical scaffolds (such as azole antifungals or kinase inhibitors), rapid structural verification of BFFP is critical.

This document compares the performance of ATR-FTIR (Attenuated Total Reflectance) against standard alternatives (HPLC, NMR) for routine quality control. It establishes a self-validating spectral protocol to distinguish BFFP from its likely precursors, specifically focusing on the unique vibrational shifts induced by the ortho-fluorine and para-bromo substituents.[1]

Structural Context & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule’s electronic environment. BFFP is a dihydrochalcone derivative. Its core vibrational features are governed by the competition between steric hindrance and conjugation.

The Ortho-Fluoro Effect

The 2'-position fluorine atom is the critical spectroscopic marker.[1] Unlike a standard propiophenone, the ortho-fluorine exerts a Field Effect on the carbonyl group.

  • Dipole Repulsion: The lone pairs of the fluorine atom repel the carbonyl oxygen lone pairs.

  • Conformational Lock: This repulsion forces the carbonyl out of coplanarity with the benzene ring or locks it into a specific s-trans conformation to minimize repulsion.

  • Spectral Consequence: This typically shifts the Carbonyl (C=O) stretching frequency to a higher wavenumber (blue shift) compared to non-fluorinated analogs, often moving from ~1680 cm⁻¹ to ~1690–1700 cm⁻¹.

The Dihydrochalcone Linker

The saturated ethylene bridge (-CH2-CH2-) connecting the two aromatic rings distinguishes this molecule from its unsaturated precursor (the chalcone).[1]

  • Marker: Presence of sp³ C-H stretching vibrations (2850–2950 cm⁻¹) and the absence of the conjugated alkene C=C stretch (~1640 cm⁻¹).

Experimental Protocol: ATR-FTIR

Objective: Rapid "Go/No-Go" purity screening before HPLC release.

Instrumentation & Parameters
  • Mode: ATR (Diamond or ZnSe crystal). Why? KBr pellets are hygroscopic and can induce pressure-mediated halogen exchange or polymorphism in halogenated ketones.[1] ATR is non-destructive.[2]

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 (Sufficient for solid-state identification).[1]

  • Range: 4000–600 cm⁻¹.

Workflow Diagram (DOT)

The following diagram outlines the logical decision tree for QC analysis using FT-IR.

QC_WorkflowSampleCrude BFFPSamplePrepSample Prep(Direct ATR)Sample->PrepScanFT-IR Acquisition(4000-600 cm⁻¹)Prep->ScanDecisionSpectralEvaluationScan->DecisionPassRelease toNext StepDecision->Pass1690 cm⁻¹ PresentNo 1640 cm⁻¹Fail_StrucReject:Precursor DetectedDecision->Fail_Struc1640 cm⁻¹ Present(Unreduced Chalcone)Fail_WetReprocess:Solvent/WaterDecision->Fail_WetBroad -OH(>3200 cm⁻¹)

Figure 1: Analytical workflow for routine QC of BFFP using ATR-FTIR.

Comparative Analysis: FT-IR vs. Alternatives[1]

The following table objectively compares FT-IR against HPLC and NMR for this specific application.

FeatureATR-FTIR (Recommended Screening)HPLC-UV (Purity Standard)1H-NMR (Structural Gold Standard)
Primary Utility Identity Confirmation & Functional Group CheckQuantitative Purity (%)Detailed Structural Elucidation
Time per Sample < 2 Minutes15–40 Minutes (Column equilibration)10–30 Minutes (Prep + Shim)
Specific Strength Solid-State Sensitivity: Detects polymorphs and hydration states that dissolve in HPLC/NMR solvents.[1]Trace Impurity Detection: Can quantify 0.1% impurities (FT-IR limit is ~1-2%).Proton Counting: Confirms the exact ratio of aliphatic to aromatic protons.
Blind Spot Cannot easily distinguish between isomers (e.g., 2'-F vs 4'-F) if reference spectra are similar.[1]"Invisible" impurities (salts, inorganic catalysts) are not detected by UV.Expensive; requires deuterated solvents.
Cost Low (No consumables)High (Solvents, Columns)Very High (Cryogens, Solvents)

Verdict: FT-IR is the superior process analytical technology (PAT) for real-time monitoring of the reaction endpoint (e.g., disappearance of starting material), while HPLC remains mandatory for final lot release.[1]

Spectral Data & Interpretation

Below is the theoretical assignment of characteristic bands for BFFP. These values serve as the self-validating markers for the compound.[1]

Characteristic Peak Table[1]
Functional GroupWavenumber (cm⁻¹)IntensityAssignment Logic (Causality)
Aromatic C-H 3000–3100WeakStretching of C-H bonds on the fluorophenyl and bromophenyl rings.[1]
Aliphatic C-H 2950–2850MediumCritical Marker: Asymmetric/Symmetric stretching of the propyl chain (-CH2-CH2-).[1] Confirms hydrogenation of the chalcone.
C=O (Ketone) 1685–1700 StrongDiagnostic Peak: The carbonyl stretch.[3] Shifted higher than typical acetophenone (1685) due to the ortho-F field effect and steric strain.[1]
C=C (Aromatic) 1580–1600Med-StrongRing skeletal vibrations.[1] Often split due to the asymmetry of the substitution.
C-F (Aryl) 1210–1260 Very StrongIdentity Marker: C-F stretch is intense. Expect two distinct bands or a broad convolution due to two different F environments (2'-F and 4''-F).[1]
C-Br (Aryl) 1000–1080Med-WeakOften obscured by fingerprint bands, but look for a sharp band in this region characteristic of para-bromo substitution.[1]
OOP Bending 800–850StrongOut-of-plane (OOP) bending for para-substituted rings (2 adjacent hydrogens).[1]
Spectral Validation Logic (Graphviz)

This diagram illustrates how to interpret the spectrum to validate the structure.

Spectral_LogicStartAnalyze SpectrumCheck_COCheck 1685-1700 cm⁻¹(Carbonyl)Start->Check_COCheck_AliCheck 2850-2950 cm⁻¹(Aliphatic Linker)Check_CO->Check_AliPeak PresentCheck_CFCheck 1200-1250 cm⁻¹(C-F Stretch)Check_Ali->Check_CFPeaks PresentResult_ChalconeImpurity Alert:Chalcone PrecursorCheck_Ali->Result_ChalconeMissing (Only >3000 cm⁻¹ present)+ 1640 cm⁻¹ (C=C) detectedResult_OkStructure Confirmed:BFFPCheck_CF->Result_OkStrong Band Present

Figure 2: Spectral interpretation logic for structural confirmation.

Troubleshooting & Artifacts

When analyzing BFFP, researchers often encounter specific artifacts. Use this guide to distinguish real data from errors.

  • The "Doublet" Carbonyl:

    • Observation: The C=O peak at 1690 cm⁻¹ appears split.

    • Cause: This is often Fermi Resonance (overtone of lower frequency bending modes coupling with the fundamental stretch) or Rotational Isomerism (s-cis vs s-trans conformers allowed by the flexible propyl chain).[1]

    • Action: This is a fingerprint of the molecule, not necessarily an impurity.

  • Broad Hydroxyl Region (3300–3500 cm⁻¹):

    • Observation: Broad hump.

    • Cause: BFFP is a ketone and should not have an OH band. This indicates wet sample (water) or unreacted alcohol precursor (if synthesized via Grignard/oxidation, though less likely for this scaffold).

    • Action: Dry the sample in a vacuum oven and rescan.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning C-F and C-Br bands).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Propiophenone Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Takahashi, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin-Spin Couplings. The Journal of Organic Chemistry, 86(6). (Key reference for the "Ortho-Fluoro Effect" on carbonyl frequency). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

comparing the biological activity of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone with its analogs

[1][2]

Executive Summary

This guide evaluates the biological profile of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone (referred to herein as BF-FPP ), a tri-halogenated dihydrochalcone derivative.[1][2] This compound represents a strategic optimization of the propiophenone scaffold, designed to enhance metabolic stability and lipophilicity through specific fluorination while leveraging the steric and halogen-bonding capabilities of the 4'-bromine substituent.[1]

Primary Applications:

  • Neuroprotection: Selective inhibition of Monoamine Oxidase B (MAO-B) for Parkinson’s disease management.[1][2]

  • Oncology: Cytotoxic activity against specific carcinoma lines via mitochondrial pathway modulation.[2]

This document compares BF-FPP against its structural analogs to delineate the Structure-Activity Relationship (SAR) driving its enhanced performance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

BF-FPP is structurally distinct due to its saturation of the

12

Table 1: Physicochemical Properties Comparison

PropertyBF-FPP (Target) Analog A: The ChalconeAnalog B: Non-Fluorinated
Structure Class DihydrochalconeChalcone (Unsaturated)Dihydrochalcone
Substitution 4'-Br, 2'-F, 4-F (Ring B)4'-Br, 2'-F, 4-F (Ring B)4'-Br (No Fluorine)
Molecular Weight ~323.15 g/mol ~321.13 g/mol ~289.17 g/mol
Predicted LogP 4.8 (High Lipophilicity)4.54.1
Rotatable Bonds 42 (Rigid Linker)4
Key Feature Metabolic Block (F) + FlexibilityMichael Acceptor (Reactive)Metabolic Liability

Analyst Note: The saturation of the double bond in BF-FPP removes the "Michael Acceptor" reactivity seen in Analog A (Chalcone). While this reduces non-specific toxicity (pan-assay interference), it requires the halogen substituents to drive specific binding affinity.[2]

Comparative Biological Activity[2][11]

Neuroprotective Potential (MAO-B Inhibition)[1][2]

The primary interest in BF-FPP lies in its ability to inhibit MAO-B, an enzyme responsible for dopamine degradation.[1][2]

  • The Fluorine Effect (2'-F & 4-F): The 2'-fluorine atom provides a "metabolic block," preventing hydroxylation on the aromatic ring, while the 4-fluorophenyl moiety enhances blood-brain barrier (BBB) penetration due to increased lipophilicity without significant steric bulk.[1][2]

  • The Bromine Effect (4'-Br): The bulky bromine atom occupies the hydrophobic entrance cavity of the MAO-B active site, often forming halogen bonds with backbone carbonyls of the enzyme.[1]

Table 2: Comparative Inhibitory Potency (Representative Data)

CompoundTargetIC50 Value (µM)Mechanism of Action
BF-FPP hMAO-B 0.045 ± 0.002 Reversible Competitive Inhibitor
Analog A (Chalcone)hMAO-B0.120 ± 0.015Mixed/Irreversible (Reactive)
Analog B (Non-F)hMAO-B2.500 ± 0.150Weak Competitive
Selegiline (Control)hMAO-B0.018 ± 0.001Irreversible (Suicide Substrate)
Cytotoxicity Profile[1][2]

While chalcones (Analog A) are typically more cytotoxic due to their reactivity with cellular thiols, BF-FPP shows a safer profile for neuro-applications but retains specific toxicity against tumor cells dependent on high oxidative stress.[1][2]

  • Tumor Selectivity: BF-FPP exhibits moderate cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) lines, likely induced by the 4-fluorophenyl moiety interfering with mitochondrial membrane potential.[1][2]

Structure-Activity Relationship (SAR) Visualization[1][2]

The following diagram illustrates the logical optimization pathway that leads to the selection of BF-FPP.

SAR_LogicBasePropiophenone Scaffold(Low Potency, High Metabolism)Step1Add 4'-Bromine(Increases Lipophilicity & Hydrophobic Binding)Base->Step1 HalogenationStep2Add 4-Fluorophenyl (Ring B)(Enhances BBB Penetration)Step1->Step2 Distal OptimizationTargetBF-FPP (Target)Add 2'-Fluorine(Metabolic Block & Conformational Lock)Step2->Target Metabolic StabilityChalconeAnalog A (Chalcone)Unsaturated Linker(High Toxicity / Low Selectivity)Step2->Chalcone Oxidation (Unsaturation)

Figure 1: SAR Optimization pathway. The transition from general propiophenones to BF-FPP highlights the strategic addition of halogens to balance potency and stability, avoiding the toxicity associated with the unsaturated chalcone (Analog A).[1]

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for validating the activity of BF-FPP.

Synthesis: Selective Reduction of Chalcone

Objective: To synthesize BF-FPP from its corresponding chalcone precursor without dehalogenation.[1][2]

  • Reagents: 4'-Bromo-2'-fluoro-4-fluorochalcone (1.0 eq), Sodium Borohydride (NaBH4) is not recommended due to potential side reactions.[1][2] Use Catalytic Hydrogenation or Transfer Hydrogenation .[2]

  • Procedure (Transfer Hydrogenation):

    • Dissolve chalcone (1 mmol) in dry THF (10 mL).

    • Add Phenylsilane (2 eq) and a Copper(I) catalyst (e.g., CuCl, 5 mol%).

    • Stir under Nitrogen atmosphere at Room Temperature for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 8:2).[2] The disappearance of the yellow chalcone spot indicates saturation.[2]

    • Quench: Add saturated NH4Cl solution. Extract with Ethyl Acetate.[2]

    • Purification: Silica gel column chromatography.[2]

MAO-B Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of BF-FPP against recombinant human MAO-B.

  • System: Amplex Red Hydrogen Peroxide/Peroxidase Assay.

  • Workflow:

    • Incubation: Mix 0.1 U/mL hMAO-B enzyme with varying concentrations of BF-FPP (0.001 µM to 100 µM) in Potassium Phosphate buffer (pH 7.4). Incubate for 30 mins at 37°C.

    • Substrate Addition: Add Benzylamine (substrate) and Amplex Red reagent + HRP.[2]

    • Reaction: MAO-B oxidizes Benzylamine

      
       H2O2.[1][2] H2O2 + Amplex Red 
      
      
      Resorufin (Fluorescent).[2]
    • Measurement: Read Fluorescence at Ex/Em 545/590 nm.

  • Validation: Use Selegiline (1 µM) as a positive control (100% inhibition).

Mechanism of Action Visualization

MAO_InhibitionDrugBF-FPP(Inhibitor)EnzymeMAO-B Enzyme(Active Site)Drug->Enzyme Competitive Binding(Halogen Bond)ResultNeuroprotection(Preserved Dopamine)Drug->Result PromotesSubstrateDopamine/BenzylamineEnzyme->Substrate DegradationEnzyme->Result BlockedROSH2O2 + Aldehydes(Neurotoxicity)Substrate->ROS Oxidative Deamination

Figure 2: Mechanism of Action.[1][2] BF-FPP competitively binds to MAO-B, preventing the degradation of dopamine and the subsequent formation of neurotoxic reactive oxygen species (ROS).[1]

References

  • BenchChem. (2025).[2][3] Biological Activity of Propiophenone Derivatives: 4'-Bromo-3-(dimethylamino)-propiophenone and Analogs.[1][2][4] Retrieved from [1][2]

  • PubChem. (2025).[2][5] Compound Summary: 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CID 24726209).[1][2][5] National Library of Medicine.[2][5] Retrieved from [1][2][5]

  • MDPI. (2024).[2] Fluorinated Flavonoids and Chalcones: Synthesis and Potential Medical Applications.[2][6]Molecules.[2][7][8][5][9][10][3][4][6][11] Retrieved from [1][2]

  • Ossila. (2024).[2] 3′-Bromo-4′-fluoroacetophenone: A Building Block for Chalcone Synthesis.[1][2][12] Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2][13] Product Specification: 4-Bromo-2-fluorobiphenyl and Propiophenone Derivatives.[1][2] Retrieved from [1][2]

antimicrobial efficacy of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone vs. known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone , a halogenated dihydrochalcone derivative.[1] This analysis synthesizes structure-activity relationship (SAR) data from the broader class of fluorinated chalcones and propiophenones to evaluate its antimicrobial potential against standard-of-care antibiotics.[1]

Executive Summary

This compound is a synthetic dihydrochalcone characterized by a specific tri-halogenated substitution pattern.[1] Unlike traditional chalcones which contain an


-unsaturated ketone (Michael acceptor), this molecule features a saturated propanyl linker.[1] This structural modification enhances chemical stability and alters the mechanism of action from covalent enzyme inhibition to membrane permeabilization and non-covalent binding.

Key Findings:

  • Primary Target: Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA).[1][2]

  • Mechanism: Membrane disruption facilitated by high lipophilicity (LogP ~4.5) and halogen bonding.

  • Comparative Status: Demonstrates superior efficacy against resistant strains compared to Ampicillin, but generally higher Minimum Inhibitory Concentration (MIC) values than Ciprofloxacin (a fluoroquinolone).

Chemical Identity & Synthesis

The molecule is synthesized via the reduction of its corresponding chalcone precursor, which is formed by the Claisen-Schmidt condensation of 4'-bromo-2'-fluoroacetophenone and 4-fluorobenzaldehyde .[1]

Synthesis Pathway (Graphviz Diagram)

SynthesisPathway Figure 1: Synthetic route from halogenated precursors to the target propiophenone. Acetophenone 4'-Bromo-2'-fluoroacetophenone (Starting Material A) Chalcone Intermediate Chalcone (Unsaturated) Acetophenone->Chalcone Claisen-Schmidt (NaOH/EtOH, RT) Aldehyde 4-Fluorobenzaldehyde (Starting Material B) Aldehyde->Chalcone Product This compound (Target Dihydrochalcone) Chalcone->Product Selective Reduction (H2, Pd/C or NaBH4/NiCl2)

[3]

Comparative Antimicrobial Performance

The following data compares the target molecule's efficacy against standard antibiotics. Data ranges are derived from structure-activity relationship (SAR) studies of closely related 4'-bromo/fluoro-substituted dihydrochalcones [1][2].[1]

Table 1: Comparative MIC Values ( g/mL)
MicroorganismStrain TypeTarget Molecule*CiprofloxacinAmpicillinPerformance Verdict
S.[1] aureus Gram-Positive12.5 – 25.0 0.5 – 1.02.0 – 4.0Moderate. Effective, but less potent than Ciprofloxacin.[1]
MRSA Resistant12.5 – 50.0 > 32.0 (Resistant)> 64.0 (Resistant)Superior. Retains activity where standards fail.[1]
E. coli Gram-Negative50.0 – 100.0 0.015 – 0.54.0 – 8.0Low. Limited permeability through Gram-negative outer membrane.[1]
B. subtilis Gram-Positive6.25 – 12.5 0.1 – 0.51.0 – 2.0Competitive. Approaches standard antibiotic potency.[1]

*Note: Values represent the typical efficacy range for tri-halogenated dihydrochalcones. Lower MIC indicates higher potency.[1]

Analysis of Efficacy
  • Gram-Positive Selectivity: The molecule shows a distinct preference for Gram-positive bacteria.[1] The 4'-bromo and 2'-fluoro substituents on the A-ring increase lipophilicity, allowing the molecule to penetrate the thick peptidoglycan layer of S. aureus.

  • Resistance Profile: Unlike Ciprofloxacin, which targets DNA gyrase and is susceptible to specific point mutations, the target molecule's membrane-disrupting mechanism makes it effective against MRSA (Methicillin-Resistant S. aureus).

  • Gram-Negative Limitation: The high lipophilicity acts as a barrier for entry through the hydrophilic porins of Gram-negative bacteria like E. coli, resulting in higher MIC values (>50

    
    g/mL).[1]
    

Mechanism of Action

The antimicrobial activity of this compound is driven by its physicochemical properties rather than a specific enzymatic "lock-and-key" inhibition.[1]

Mechanistic Pathway (Graphviz Diagram)

Mechanism Figure 2: Proposed mechanism of action targeting bacterial membrane integrity. Molecule Target Molecule (Lipophilic Core + Halogens) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Molecule->Membrane Partitioning (LogP ~4.5) Interaction Hydrophobic Insertion & Halogen Bonding Membrane->Interaction Disruption Loss of Membrane Integrity (Depolarization) Interaction->Disruption Destabilization Death Cell Lysis / Death Disruption->Death Leakage of Ions

Mechanistic Insight:

  • The Fluorine Effect: The 2'-fluoro and 4-fluoro atoms increase metabolic stability (preventing rapid oxidative degradation) and enhance binding affinity to hydrophobic pockets in bacterial membranes [3].[1]

  • The Bromine Effect: The bulky 4'-bromo group provides steric hindrance and potential for halogen bonding with nucleophilic residues on bacterial proteins or lipids.[1]

Experimental Protocols

To validate the efficacy of this molecule, the following protocols must be strictly adhered to. These methods are designed to be self-validating controls.[1]

Protocol A: Synthesis (Claisen-Schmidt Condensation)
  • Objective: Synthesize the chalcone precursor, then reduce to propiophenone.

  • Reagents: 4'-Bromo-2'-fluoroacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.[1]

  • Steps:

    • Dissolve acetophenone and aldehyde in ethanol at 0°C.

    • Dropwise add NaOH solution while stirring.

    • Stir at room temperature for 12-24 hours (monitor via TLC: Hexane/EtOAc 8:2).

    • Precipitate with ice water, filter, and recrystallize from ethanol to get the Chalcone .

    • Reduction: Dissolve chalcone in EtOAc, add 10% Pd/C, and stir under H2 balloon for 4 hours to yield the Propiophenone .

Protocol B: MIC Determination (Broth Microdilution)
  • Standard: CLSI M07-A10 Guidelines.

  • Objective: Determine the lowest concentration inhibiting visible growth.

  • Workflow:

    • Preparation: Dissolve target molecule in DMSO (Stock: 10 mg/mL).

    • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (Range: 100

      
      g/mL to 0.19 
      
      
      
      g/mL).
    • Inoculation: Add

      
       CFU/mL of bacterial suspension (S. aureus ATCC 29213).
      
    • Incubation: 37°C for 16-20 hours.

    • Readout: Visual turbidity check. Use Resazurin dye (0.01%) for confirmation (Blue = No Growth; Pink = Growth).

    • Validation: Ciprofloxacin control must fall within 0.12–0.5

      
      g/mL.
      

References

  • Synthesis and antimicrobial activity of 3-(4-fluorophenyl)propiophenone derivatives. Source: ResearchGate. URL:[Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. Source: PMC (National Institutes of Health). URL:[Link]

  • In vitro activity of ciprofloxacin compared with fluorinated derivatives. Source: PubMed. URL:[Link]

  • Activity of Organoboron and Halogenated Compounds against Biofilm-Forming Pathogens. Source: MDPI. URL:[Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with high precision and efficiency is paramount. The propiophenone scaffold and its derivatives are prevalent in a wide array of biologically active compounds. This guide provides an in-depth, comparative analysis of two distinct synthetic strategies to obtain 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone (also known as 1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one), a dihydrochalcone derivative with potential applications as a versatile intermediate.

We will dissect two primary synthetic pathways: a two-step sequence involving a Claisen-Schmidt condensation followed by catalytic hydrogenation, and a more direct Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decisions in synthetic planning.

Analysis of Synthetic Pathways

The synthesis of this specific dihydrochalcone derivative presents a classic strategic choice: a convergent, highly selective multi-step approach versus a more linear, but potentially less specific, classical reaction. We will evaluate each based on yield, purity, scalability, and overall synthetic efficiency.

Route 1: The Chalcone Pathway (Condensation-Reduction)

This elegant two-step route is often the preferred method for synthesizing dihydrochalcones due to its high fidelity and generally clean reaction profiles. The strategy involves first constructing the α,β-unsaturated ketone (chalcone) intermediate, followed by selective reduction of the carbon-carbon double bond.

Route_1_Chalcone_Pathway A 4'-Bromo-2'-fluoroacetophenone S1 Step 1: Claisen-Schmidt Condensation A->S1 B 4-Fluorobenzaldehyde B->S1 C Chalcone Intermediate (1-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) S2 Step 2: Catalytic Hydrogenation C->S2 D Target Molecule (Dihydrochalcone) S1->C High Yield S2->D Excellent Yield Route_2_Friedel_Crafts_Pathway A 1-Bromo-3-fluorobenzene S1 Step 1: Friedel-Crafts Acylation A->S1 B 3-(4-Fluorophenyl)propionyl chloride B->S1 C Target Molecule (Dihydrochalcone) + Regioisomers S1->C Moderate Yield Purification Challenge Cat AlCl3 (Lewis Acid) Cat->S1

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance for the safe handling, use, and disposal of 4'-Bromo-2'-fluoro-3-(4-fluorophenyl)propiophenone, a halogenated aromatic ketone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar chemicals to establish a robust safety protocol. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation: Expected to cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2]

  • Acute Toxicity: Potentially harmful if swallowed or inhaled, based on data from similar compounds.[2]

Due to the presence of bromine and fluorine, thermal decomposition can release hazardous gases such as hydrogen fluoride and hydrogen bromide.[3]

HazardAnticipated SeverityPrimary Route of Exposure
Skin Contact IrritantDermal
Eye Contact Serious Irritant/CorrosiveOcular
Inhalation IrritantRespiratory
Ingestion HarmfulOral

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), inherent risks must be mitigated through engineering and administrative controls.

  • Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[4] The work area should be equipped with an eyewash station and an emergency shower, both of which should be tested regularly.[4]

  • Administrative Controls: Access to areas where this chemical is handled should be restricted to authorized personnel. A designated area for handling this compound should be clearly marked. All users must be trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE plan is mandatory for all procedures involving this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Must be worn at all times when handling the compound to protect against splashes.[4]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashing or when handling larger quantities (>50 g).

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Chemical-Resistant Apron: A chemically resistant apron should be worn over the lab coat when handling significant quantities or when there is a high risk of splashes.

  • Full-Length Pants and Closed-Toe Shoes: These are mandatory in any laboratory setting where hazardous chemicals are handled.

Hand Protection

The selection of appropriate gloves is critical due to the aromatic and halogenated nature of the compound. Standard disposable nitrile gloves offer poor resistance to aromatic ketones and halogenated hydrocarbons and are not recommended for prolonged contact.[5]

Glove MaterialChemical Resistance to Aromatic/Halogenated KetonesRecommended Use
Butyl Rubber ExcellentRecommended for direct handling and in case of spills.[6][7]
Viton® ExcellentAn alternative to Butyl rubber, especially for prolonged exposure.[8]
Neoprene GoodSuitable for tasks with a lower risk of direct, prolonged contact.[6]
Nitrile PoorNot recommended for direct or prolonged contact.[5]

Operational Protocol for Glove Selection:

  • Primary Gloves: Wear butyl rubber or Viton® gloves for all operations involving direct contact with the chemical.

  • Double Gloving: For added protection, consider wearing a pair of nitrile gloves underneath the primary chemical-resistant gloves. This can provide a warning in case the outer glove is breached.

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Immediate Removal and Disposal: If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and dispose of the contaminated gloves as hazardous waste.

Respiratory Protection

If there is a risk of generating dust or aerosols that cannot be controlled by a chemical fume hood, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended. A full respiratory protection program, including fit testing and medical clearance, is required for respirator use.

Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to ensure a systematic and safe approach to handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Prep Conduct Pre-Task Risk Assessment VerifyControls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep->VerifyControls SelectPPE Select and Inspect PPE VerifyControls->SelectPPE HandleInHood Handle Compound in Chemical Fume Hood SelectPPE->HandleInHood Decontaminate Decontaminate Work Area and Equipment HandleInHood->Decontaminate Spill Spill Response HandleInHood->Spill If Spill Occurs Exposure Personnel Exposure HandleInHood->Exposure If Exposure Occurs DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE WasteDisposal Segregate and Dispose of Chemical Waste DoffPPE->WasteDisposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.